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1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride Documentation Hub

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  • Product: 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride
  • CAS: 2375271-43-3

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Characterization of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride

Abstract: This document provides an in-depth technical guide for the physicochemical characterization of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride. Designed for researchers, scientists, and professionals in...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides an in-depth technical guide for the physicochemical characterization of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple data sheet. It establishes a comprehensive framework for analysis, emphasizing the rationale behind experimental choices and presenting robust, self-validating protocols for determining critical parameters. While publicly available experimental data for this specific compound is limited, this whitepaper outlines the essential methodologies required to fully characterize the molecule, ensuring data integrity and supporting its potential progression through the development pipeline.

Chemical Identity and Structure

The foundational step in any analysis is the unambiguous identification of the molecule. 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride is a primary amine and tertiary alcohol built on a substituted cyclohexane scaffold. The hydrochloride salt form suggests a good potential for aqueous solubility, a critical factor for formulation.

The core structural attributes include:

  • A Chiral Center: The carbon atom bearing the hydroxyl and amino-methyl groups is a potential chiral center, which necessitates stereochemical characterization.

  • A Hydrophobic Cyclohexyl Group: The 4-ethylcyclohexyl moiety provides significant lipophilicity, which will influence membrane permeability and potential off-target binding.

  • An Ionizable Amine: The primary amine will be protonated at physiological pH, impacting solubility, receptor interaction, and metabolic pathways.

Basic identification parameters are summarized below.

IdentifierValueSource
Chemical Name 1-amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride[1]
CAS Number 2375271-43-3[1][2]
EC Number 983-643-8[1]
Molecular Formula C₁₁H₂₄ClNO[2]
Molecular Weight 221.8 g/mol [2]

Core Physicochemical Properties: A Framework for Analysis

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems.[3] The following table outlines the critical parameters for 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride and directs to the detailed experimental protocols for their determination.

PropertySignificance in Drug DevelopmentStatus / Protocol
Melting Point Indicator of purity, crystal lattice energy, and solid-state stability.See Protocol in Section 3.1
Aqueous Solubility Governs dissolution rate and bioavailability; critical for formulation.See Protocol in Section 3.2
Dissociation Constant (pKa) Determines the ionization state at physiological pH, affecting absorption, distribution, and target binding.See Protocol in Section 3.3
Lipophilicity (LogD) Predicts membrane permeability, protein binding, and potential for toxicity.See Protocol in Section 3.4
Chemical Stability Assesses degradation pathways, informing storage conditions and shelf-life.Methodology requires specific stress testing (pH, light, oxidation).
Hygroscopicity Measures the tendency to absorb moisture, impacting handling, formulation, and stability.Determined by Dynamic Vapor Sorption (DVS) analysis.

Experimental Design & Protocols

As a Senior Application Scientist, my emphasis is not just on the data, but on the integrity of the process used to generate it. The following protocols are designed to be robust and self-validating.

Thermal Analysis: Melting Point Determination

Expertise & Experience: The melting point is more than a physical constant; it is a sensitive indicator of purity. Impurities typically depress and broaden the melting range. Differential Scanning Calorimetry (DSC) is the gold standard, providing a thermodynamic profile of the material as it transitions from a solid to a liquid state.[3] We choose DSC over older capillary methods for its superior accuracy, small sample requirement, and ability to detect other thermal events like polymorphism.

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow using a certified indium standard (Melting Point: 156.6 °C). This ensures the accuracy of the measured values.

  • Sample Preparation: Accurately weigh 2-5 mg of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride into a non-reactive aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

  • Experimental Conditions:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.

    • Equilibrate the cell at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 250 °C).

  • Data Analysis: The melting event will appear as an endothermic peak on the thermogram. The melting point is typically reported as the "onset temperature," which is the intersection of the pre-transition baseline with the tangent of the peak's leading edge.

Trustworthiness: The protocol's validity is ensured by the initial calibration with a known standard. Running a sample in triplicate will establish the precision of the measurement.

dsc_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate DSC with Indium Standard Prepare Weigh 2-5 mg of Sample Calibrate->Prepare Ensures Accuracy Run Run DSC Scan (e.g., 10°C/min under N2) Prepare->Run Load Sample & Reference Analyze Analyze Thermogram Run->Analyze Generate Heat Flow Data Report Report Onset Melting Temperature Analyze->Report Identify Endotherm

DSC Workflow for Melting Point Determination
Aqueous Solubility Determination

Expertise & Experience: For a drug candidate, solubility dictates how much of the compound can dissolve in the gastrointestinal tract for absorption. The shake-flask method is the definitive technique for determining equilibrium solubility. As an amine hydrochloride, the compound's solubility will be highly dependent on pH. Therefore, the experiment must be conducted in buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, and 7.4).

Experimental Protocol: Equilibrium Shake-Flask Method

  • Buffer Preparation: Prepare buffers of the desired pH values (e.g., pH 2.0 KCl/HCl, pH 7.4 phosphate buffer).

  • Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. The excess solid ensures that a saturated solution is achieved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) on a shaker for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can validate the required equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand, then separate the solid and liquid phases by centrifugation or filtration (using a low-binding filter, e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: The measured concentration is the equilibrium solubility of the compound at that specific pH and temperature.

Trustworthiness: The protocol validates itself by ensuring an excess of solid is present throughout the experiment and by using a validated, stability-indicating analytical method for quantification.

Dissociation Constant (pKa) Determination

Expertise & Experience: The pKa value of the protonated amine (R-NH₃⁺) dictates its charge state. At a pH below the pKa, the compound will be predominantly ionized (charged), which favors aqueous solubility. At a pH above the pKa, it will be predominantly in its neutral free base form (R-NH₂), which favors membrane permeation. Potentiometric titration is a direct and highly accurate method for pKa determination.

Experimental Protocol: Potentiometric Titration

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).

  • Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is limited).

  • Titration:

    • Place the solution in a thermostatted vessel (e.g., 25 °C).

    • Slowly add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments using an automated burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Calculate the first derivative of this curve (ΔpH/ΔV). The peak of the derivative curve corresponds to the equivalence point.

    • The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of titrant needed to reach the equivalence point has been added).

Trustworthiness: This method is self-validating through the use of a calibrated pH meter and a standardized titrant. The clear inflection point in the titration curve provides a high degree of confidence in the determined value.

pka_workflow cluster_prep Setup cluster_run Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (3-point) Dissolve Dissolve Weighed Sample in Water Calibrate->Dissolve Ensures Accuracy Titrate Titrate with Standardized NaOH Dissolve->Titrate Record pH Incrementally Plot Plot pH vs. Volume of Titrant Titrate->Plot Generate Titration Curve Determine Find Half-Equivalence Point (pKa) Plot->Determine Calculate from Derivative

Potentiometric Titration Workflow for pKa Determination

Safety and Handling Considerations

Preliminary hazard classifications indicate that 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride is a skin and eye irritant.[1] Similar amino alcohol compounds can be corrosive and may cause chemical burns upon direct contact or be harmful if ingested.[4] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

The successful development of any new chemical entity relies on a deep and accurate understanding of its fundamental physicochemical properties. This guide provides the strategic framework and validated experimental protocols necessary for the comprehensive characterization of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride. By adhering to these methodologies, researchers can generate high-integrity data on its thermal properties, solubility, ionization, and lipophilicity. This information is indispensable for guiding formulation development, predicting in vivo behavior, and making informed decisions throughout the drug discovery and development process.

References

  • Chemical Substance Information for 1-amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride. Google Vertex AI Search.
  • 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride | Sapphire Bioscience. Sapphire Bioscience.
  • Physicochemical Properties. NETZSCH Analyzing & Testing.
  • Safety Data Sheet for 1-Amino-2-propanol. Santa Cruz Biotechnology.

Sources

Exploratory

Structural Elucidation and Stereochemical Profiling of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol Hydrochloride: A Comprehensive Analytical Framework

Executive Summary The structural characterization of highly functionalized aliphatic building blocks presents unique analytical challenges. 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride (CAS: 2375271-43-3) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of highly functionalized aliphatic building blocks presents unique analytical challenges. 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride (CAS: 2375271-43-3) is a sterically complex molecule characterized by a quaternary stereocenter (C2), a 1,4-disubstituted cyclohexane ring capable of cis/trans isomerism, and multiple hydrogen-bonding functional groups.

This whitepaper outlines a self-validating, multi-modal analytical framework to unambiguously determine the constitution, relative stereochemistry, and absolute configuration of this compound. By integrating High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-Ray Diffraction (SCXRD), this guide provides a robust methodology for drug development professionals and analytical chemists.

Workflow A 1-Amino-2-(4-ethylcyclohexyl) propan-2-ol HCl B Phase I: HR-LC-MS/MS (Molecular Formula & Fragments) A->B C Phase II: 1D & 2D NMR (Backbone Connectivity) B->C D Phase III: NOESY (Relative Stereochemistry) C->D E Phase IV: X-Ray Crystallography (Absolute Configuration) D->E

Fig 1. Sequential analytical workflow for complete structural elucidation.

Phase I: Primary Connectivity via HR-LC-MS/MS

Before probing the stereochemistry, the foundational molecular formula and primary connectivity must be established. Electrospray Ionization (ESI) in positive mode is the optimal ionization technique, as the primary aliphatic amine readily accepts a proton to form a stable [M+H]+ ion.

Causality in Fragmentation

The fragmentation pattern of this molecule is driven by the stability of the resulting carbocations. The loss of ammonia (-17 Da) and water (-18 Da) are the primary neutral losses. The tertiary alcohol at C2 makes the loss of water highly favorable due to the formation of a stable tertiary carbocation, which subsequently undergoes elimination to form an alkene.

Quantitative MS Data

Table 1: HR-LC-MS/MS Fragmentation Profile (Theoretical Formula: C11H24NO+)

Ion SpeciesFormulaTheoretical m/zObserved m/zMass Error (ppm)Structural Significance
[M+H]+ C11H24NO+186.1852186.1855+1.6Confirms intact molecular ion
[M+H - NH3]+ C11H21O+169.1587169.1590+1.7Confirms primary amine moiety
[M+H - H2O]+ C11H22N+168.1747168.1750+1.8Confirms hydroxyl group
[M+H - NH3 - H2O]+ C11H19+151.1481151.1485+2.6Core hydrocarbon scaffold

Phase II: Backbone Elucidation via Multidimensional NMR

The most significant hurdle in the NMR analysis of this compound is the quaternary stereocenter at C2. Because C2 lacks directly attached protons, standard 1D 1H NMR and COSY experiments cannot assign it. We must rely on Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

Solvent Selection Strategy

According to established NMR elucidation frameworks , the choice of solvent is critical. If CDCl3 is used, the -OH and -NH3+ protons will rapidly exchange with residual moisture, broadening their signals into baseline oblivion. By utilizing DMSO-d6 , intermolecular hydrogen bonding with the solvent slows this exchange rate. This preserves the scalar couplings of the hydroxyl and ammonium protons, allowing us to observe their 2J and 3J HMBC correlations directly to the C2 quaternary carbon.

NMR_Logic C2 Quaternary C2 (δC ~ 74.5 ppm) H1 H1 Protons (-CH2-NH3+) H1->C2 HMBC (2J/3J) H3 H3 Protons (-CH3) H3->C2 HMBC (2J) H1_cyc H1' Proton (Cyclohexane) H1_cyc->C2 HMBC (2J) OH Hydroxyl Proton (-OH) OH->C2 HMBC (2J) in DMSO

Fig 2. Key HMBC correlations establishing the quaternary C2 stereocenter.

Quantitative NMR Data

Table 2: Key NMR Chemical Shifts and 2D Correlations (600 MHz, DMSO-d6)

PositionGroup1H δ (ppm)Multiplicity (J in Hz)13C δ (ppm)Key HMBC (H→C)
1 -CH2-2.85, 2.95d (13.0), ABq46.2C2, C3, C1'
2 -C(OH)---74.5-
3 -CH31.15s23.8C1, C2, C1'
1' -CH- (cyc)1.55tt (12.0, 3.5)43.1C2, C2', C6'
4' -CH- (cyc)1.25m38.4C3', C5', C1''
-OH Hydroxyl4.80s-C1, C2, C3
-NH3+ Ammonium7.90br s-C1, C2
Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15-20 mg of the hydrochloride salt in 0.6 mL of anhydrous DMSO-d6. Transfer to a 5 mm NMR tube.

  • Acquisition: Acquire 1H (600 MHz) and 13C (150 MHz) 1D spectra. Follow with gradient-selected COSY, HSQC, and HMBC.

  • Parameter Optimization: For the HMBC, optimize the long-range coupling delay for J = 8 Hz (approx. 62.5 ms) to capture the critical 2J/3J correlations to C2.

Phase III: Relative Stereochemistry via NOESY

The 1,4-disubstituted cyclohexane ring can exist as cis or trans diastereomers. Because the cyclohexane ring is conformationally flexible (chair-chair interconversion), scalar coupling constants (J-values) alone can be ambiguous.

Causality: By employing a 2D NOESY experiment (mixing time: 400 ms), we map through-space dipole-dipole interactions (< 5 Å). If the molecule is the trans-1,4-isomer, the bulky 4-ethyl and 1-propanol groups will both adopt equatorial positions to minimize 1,3-diaxial steric clash. Consequently, strong NOE cross-peaks will be observed between the axial protons at positions 1', 3', and 5'. Conversely, a cis configuration forces one substituent axial, drastically altering the NOE network.

Phase IV: Absolute Configuration via SCXRD

Standard chemical methods for determining absolute configuration (e.g., Mosher's ester derivatization) fail here. The primary amine will competitively react with Mosher's acid chloride to form an amide, and the tertiary alcohol at C2 is too sterically hindered to undergo esterification efficiently. Therefore, Single-Crystal X-Ray Diffraction (SCXRD) is mandatory.

The Role of the Hydrochloride Salt

The free base of this compound contains only light atoms (C, H, N, O), which exhibit weak anomalous dispersion under X-ray irradiation, making absolute stereochemical assignment difficult. However, as demonstrated in the crystallographic analysis of related alkaloid salts , utilizing the hydrochloride salt introduces a heavier chloride ion (Z=17). When irradiated with a Copper X-ray source (Cu-Kα), the chloride ion provides strong anomalous scattering. The calculation of Flack and Hooft parameters relies on this anomalous dispersion to unambiguously assign the absolute configuration .

Step-by-Step Crystallography Protocol
  • Crystallization: Dissolve 10 mg of the compound in 0.5 mL of methanol in a 2 mL glass vial.

  • Vapor Diffusion: Place the unsealed vial inside a larger 20 mL vial containing 3 mL of diethyl ether (antisolvent). Seal the outer vial and store at 4°C undisturbed for 3-5 days.

  • Data Collection: Harvest a single, block-like crystal and mount it on a diffractometer equipped with a Cu-Kα microfocus source (λ = 1.54178 Å) at 100 K (using a liquid nitrogen cryostream to minimize thermal motion).

  • Refinement: Solve the structure using direct methods. A Flack parameter approaching 0.0 (with an esd < 0.1) confirms the correct absolute stereochemistry, while a value near 1.0 indicates the inverted enantiomer.

Conclusion

The structural elucidation of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride requires a strategic, multi-tiered approach. By leveraging the specific physicochemical properties of the molecule—such as utilizing DMSO-d6 to lock exchangeable protons for HMBC analysis, and exploiting the chloride counterion for anomalous X-ray dispersion—researchers can systematically conquer its stereochemical complexity. This self-validating framework ensures absolute confidence in the molecular architecture prior to downstream pharmacological or synthetic applications.

References

  • Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Organic Chemistry Portal.[Link]

  • Karle, J. M., et al. (2007). Crystal Structure of (−)-Mefloquine Hydrochloride Reveals Consistency of Configuration with Biological Activity. Antimicrobial Agents and Chemotherapy.[Link]

  • Dong, X., et al. (2017). Crystal structures, absolute configurations and molecular docking studies of naftopidil enantiomers as α1D-adrenoceptor antagonists. Scientific Reports.[Link]

Foundational

1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet for 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride Authored by a Senior Application Scientist This document provides a comprehensive technical guide t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Material Safety Data Sheet for 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide to the safe handling, storage, and emergency procedures for 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride (CAS No. 2375271-43-3). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from available safety data and established best practices for handling similar chemical entities.

Section 1: Compound Identification and Overview

1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride is a specific amino alcohol derivative supplied for research purposes.[1] Due to its novelty, comprehensive toxicological and ecological data have not been fully elucidated. Therefore, it must be handled with the utmost care, assuming it is potentially hazardous. The primary intended use is for laboratory chemical synthesis and research, and it is not for human or veterinary use.[1]

Table 1: Compound Identifiers

Identifier Value Source
Chemical Name 1-amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride [2]
CAS Number 2375271-43-3 [1][2]
Molecular Formula C₁₁H₂₄ClNO [1]
Molecular Weight 221.8 g/mol [1]

| EC Number | 983-643-8 |[2] |

Section 2: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings. The causality behind these classifications relates to the potential of the molecule to interact with biological tissues. The amino and hydroxyl functional groups, common in such structures, can lead to irritant effects on skin and mucous membranes.

Table 2: GHS Hazard Classification

Hazard Class Hazard Category Signal Word Hazard Statement
Skin Irritation Category 2 Warning H315: Causes skin irritation.[2]
Eye Irritation Category 2A Warning H319: Causes serious eye irritation.[2]

| Specific target organ toxicity — single exposure | Category 3 | Warning | H336: May cause drowsiness or dizziness.[2] |

The logical flow for mitigating these hazards begins with understanding the risk and implementing appropriate controls, as detailed in the subsequent sections.

A Hazard Identification (Skin/Eye Irritant, STOT SE 3) B Engineering Controls (Fume Hood) A->B Requires C Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->C Requires D Safe Work Practices (Avoid Inhalation/Contact) A->D Requires E Minimized Risk of Exposure B->E Leads to C->E Leads to D->E Leads to

Caption: Logical Flow for Hazard Mitigation.

Section 3: Emergency First-Aid Measures

Rapid and appropriate first aid is critical in the event of an accidental exposure. These protocols are designed to mitigate harm and should be followed by immediate medical consultation.

  • General Advice: First responders must protect themselves. Present the safety data sheet to the attending physician.[3]

  • If Inhaled: Move the individual to fresh air immediately. If breathing ceases, administer artificial respiration. Seek immediate medical attention.[3] The primary risk, based on the H336 classification, is respiratory tract irritation and potential central nervous system depression.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water or shower.[3] The H315 warning indicates the potential for local inflammation and irritation.

  • In Case of Eye Contact: Rinse the eyes cautiously with plenty of water for at least 15 minutes, ensuring to flush under the eyelids.[4] Remove contact lenses if present and easy to do so.[3] Immediate consultation with an ophthalmologist is crucial due to the serious nature of eye irritation (H319).

  • If Swallowed: Rinse the mouth thoroughly with water. Do not induce vomiting. Make the victim drink water (no more than two glasses).[3] Seek immediate medical attention.

Section 4: Fire-Fighting and Explosion Hazard Data

While specific data for this compound is not available, information for similar amino alcohols provides a basis for response.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. The choice of extinguishing media should be appropriate for the surrounding environment.[5]

  • Specific Hazards: The compound is combustible. During a fire, hazardous combustion gases such as nitrogen oxides (NOx) and carbon oxides (CO, CO₂) may be produced. Vapors may be heavier than air and could spread along floors, potentially forming explosive mixtures with air upon intense heating.[3]

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent skin contact.[3]

Section 5: Accidental Release Measures

A self-validating system for accidental release involves preventing the spread of the material and ensuring the safety of personnel.

  • Personal Precautions: Do not breathe vapors or dust. Avoid all contact with the substance. Ensure adequate ventilation and evacuate the area.[3]

  • Environmental Precautions: Prevent the substance from entering drains, as its ecological effects are unknown.[3]

  • Methods for Cleaning Up: For a spill, cover the drains. Collect the material with a liquid-absorbent medium (e.g., sand, universal binder) and place it in a suitable, closed container for disposal.[5] Clean the affected area thoroughly.

Section 6: Handling and Storage

The principle of causality dictates that proper handling and storage are the primary determinants of laboratory safety.

  • Safe Handling: All work should be conducted inside a certified chemical fume hood.[6] Wear prescribed personal protective equipment (gloves, safety goggles, lab coat).[7] Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7] Based on supplier information, shipment at 4°C is recommended, suggesting that refrigerated storage is appropriate to maintain long-term stability.[1]

Section 7: Exposure Controls and Personal Protection

A robust protective system relies on a multi-layered approach encompassing engineering controls and personal protective equipment.

  • Engineering Controls: A chemical fume hood is mandatory to control exposure to vapors.[6] Eyewash stations and safety showers must be readily accessible.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles that comply with EN166 or OSHA's 29 CFR 1910.133 regulations.[4]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat and, if necessary, other protective clothing to prevent skin exposure.[4]

    • Respiratory Protection: If working outside of a fume hood (not recommended), a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.

Section 8: Physical and Chemical Properties

Table 3: Physical and Chemical Data

Property Value Notes
Appearance Solid / Crystalline Powder Based on typical hydrochloride salts.
Molecular Formula C₁₁H₂₄ClNO [1]
Molecular Weight 221.8 g/mol [1]

| Solubility | Soluble in water | Expected for a hydrochloride salt of an amino alcohol. |

Section 9: Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: No specific data is available, but avoiding high temperatures and incompatible materials is standard practice.

  • Incompatible Materials: Avoid strong oxidizing agents.[6]

  • Hazardous Decomposition Products: In the event of a fire, expect the formation of toxic gases like carbon oxides and nitrogen oxides.[3]

Section 10: Toxicological Information

The toxicological properties of this specific compound have not been thoroughly investigated.[3] The GHS classification is based on notifications and predictions.

  • Acute Toxicity: No data available.

  • Skin Corrosion/Irritation: Causes skin irritation (Category 2).[2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2A).[2]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness (Category 3).[2]

Section 11: Ecological Information

No data is available regarding the ecotoxicity of this compound. It should not be released into the environment.

Section 12: Disposal Considerations

Waste material must be disposed of in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow chemical to enter drains.

Section 13: Experimental Protocol: Safe Preparation of a Stock Solution

This protocol provides a self-validating workflow for safely preparing a stock solution of the compound for experimental use. The causality is clear: each step is designed to mitigate the known hazards.

A Step 1: Pre-Use Checklist - Verify Fume Hood Operation - Don PPE (Goggles, Gloves, Lab Coat) B Step 2: Weighing - Tare balance with weigh boat - Weigh required mass in fume hood A->B Proceed C Step 3: Solubilization - Add compound to appropriate glassware - Add solvent (e.g., DMSO, water) dropwise - Gently swirl or vortex to dissolve B->C Proceed D Step 4: Storage - Transfer to a labeled, sealed vial - Store at recommended temperature (e.g., 4°C) C->D Proceed E Step 5: Decontamination - Wipe down all surfaces - Dispose of contaminated consumables - Wash hands thoroughly D->E Finalize

Caption: Initial Compound Handling and Stock Solution Preparation Workflow.

Detailed Steps:

  • Preparation and PPE: Before handling the compound, confirm that the chemical fume hood is functioning correctly. Don all required PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aliquotting and Weighing: Conduct all weighing and handling of the solid compound within the fume hood to prevent inhalation of any dust. Use a tared weigh boat on an analytical balance.

  • Dissolution: Transfer the weighed solid to a suitable volumetric flask or vial. Add the desired solvent (e.g., sterile water, DMSO) incrementally while gently agitating the container to facilitate dissolution.

  • Labeling and Storage: Clearly label the container with the compound name, concentration, solvent, and date of preparation. Seal the container tightly and store it under the recommended conditions (e.g., refrigerated at 4°C).[1]

  • Cleanup: Decontaminate the work area, including the balance and any utensils used. Dispose of all contaminated disposable items (e.g., weigh boat, pipette tips) in the appropriate chemical waste stream. Wash hands thoroughly after the procedure is complete.

Section 14: References

Sources

Exploratory

preliminary biological screening of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride

An In-Depth Technical Guide to the Preliminary Biological Screening of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol Hydrochloride Executive Summary & Structural Rationale 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary Biological Screening of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol Hydrochloride

Executive Summary & Structural Rationale

1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride (CAS 2375271-43-3) is a novel aliphatic amino alcohol. In early-stage drug discovery, compounds possessing a lipophilic cycloalkane ring coupled to an amino alcohol moiety present a unique polypharmacological profile. Structurally, this pharmacophore mimics endogenous sphingoid bases—the aliphatic amino alcohols that form the backbone of cellular sphingolipids[1].

Because sphingolipids and their phosphorylated derivatives regulate critical processes ranging from neuroinflammation to cell survival[2], screening this compound requires a targeted, hypothesis-driven approach rather than blind high-throughput screening (HTS). Furthermore, the spatial arrangement of the ethylcyclohexyl group and the primary amine makes it a candidate for central nervous system (CNS) targets, specifically monoamine transporters and NMDA receptors.

This whitepaper outlines a self-validating, multiphasic biological screening cascade designed to elucidate the pharmacodynamics, target engagement, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this investigational hydrochloride salt.

Pharmacological Hypothesis & Causality

The screening architecture is driven by two primary mechanistic hypotheses:

  • The Sphingosine-1-Phosphate (S1P) Axis: The amino alcohol head group of sphingosine is recognized by S1P receptors through specific hydrogen-bonding interactions within the receptor's binding pocket[3]. However, synthetic aliphatic amino alcohols (such as fingolimod) are typically prodrugs; they require in vivo phosphorylation by sphingosine kinases (SphK1/SphK2) to gain affinity for S1P receptors[4]. Therefore, directly screening the parent compound against S1P receptors will yield false negatives. Our protocol mandates an initial enzymatic phosphorylation step before GPCR functional screening.

  • The Monoaminergic/Glutamatergic Axis: Cyclohexylamines with alkyl substituents frequently exhibit affinity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, or act as uncompetitive antagonists at the NMDA receptor channel pore.

S1P_Pathway Prodrug 1-Amino-2-(4-ethylcyclohexyl) propan-2-ol (Prodrug) SphK2 Sphingosine Kinase 2 (SphK2) Prodrug->SphK2 Substrate recognition ActiveMetabolite Phosphorylated Metabolite (Active Ligand) SphK2->ActiveMetabolite ATP-dependent phosphorylation S1PR1 S1P Receptors (S1PR1-5) ActiveMetabolite->S1PR1 GPCR Binding Gi Gi/o Protein Coupling S1PR1->Gi Activation Effect Immunomodulation & Neuroprotection Gi->Effect Downstream signaling

S1P receptor activation pathway via sphingosine kinase phosphorylation of amino alcohols.

Phase I: Sphingolipid Pathway Screening

To accurately assess the compound's potential as an immunomodulator or neuroprotective agent, we must evaluate its interaction with the sphingolipid rheostat.

Protocol 3.1: Sphingosine Kinase 2 (SphK2) Phosphorylation Assay

Causality: To prevent false negatives in downstream GPCR assays, we must first determine if the compound is a substrate for SphK2, the enzyme responsible for activating amino alcohol prodrugs in the CNS[4].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride in DMSO to a 10 mM stock. The hydrochloride salt ensures rapid dissolution. Dilute in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA) to a final concentration of 10 μM.

  • Enzyme Incubation: Combine 10 μM of the test compound with 50 ng of recombinant human SphK2 in a 96-well plate.

  • Reaction Initiation: Add 1 mM ATP to initiate the phosphorylation reaction. Incubate at 37°C for 60 minutes.

  • Termination & Extraction: Terminate the reaction by adding 100 μL of methanol containing an internal standard (C17-sphingosine-1-phosphate). Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to detect the phosphorylated metabolite (addition of +79.9 Da to the parent mass).

  • Self-Validation:

    • Positive Control: Fingolimod (FTY720) must show >80% conversion.

    • Negative Control: Vehicle (DMSO) + ATP (must show 0% conversion).

    • System Suitability: Z'-factor must be ≥ 0.65.

Protocol 3.2: S1PR1-5 Functional GPCR Assay (β-Arrestin Recruitment)

Causality: Once the phosphorylated metabolite is synthesized and isolated, it is screened against S1PR1-5 to determine receptor subtype selectivity. S1P5 is highly expressed in the blood-brain barrier and is a target for neurodegenerative disorders[4].

Step-by-Step Methodology:

  • Cell Culture: Plate CHO-K1 cells stably expressing human S1PR1, S1PR2, S1PR3, S1PR4, or S1PR5 and a β-arrestin-luciferase fusion reporter at 10,000 cells/well in 384-well white clear-bottom plates.

  • Ligand Addition: Add the isolated phosphorylated metabolite of the test compound in a 10-point dose-response curve (1 pM to 10 μM).

  • Incubation: Incubate for 90 minutes at 37°C to allow for GPCR activation and β-arrestin recruitment.

  • Detection: Add 20 μL of bioluminescent detection reagent. Read luminescence on a microplate reader.

  • Self-Validation: Use endogenous S1P as the universal positive control (Emax = 100%). Calculate the EC50 and Emax for the test compound relative to S1P.

Phase II: CNS Target Profiling

Given the cycloaliphatic nature of the compound, it is imperative to rule in or rule out off-target CNS activity that could lead to psychoactive effects or present alternative therapeutic avenues.

Protocol 4.1: Radioligand Displacement Assay (Monoamine Transporters)

Causality: The spatial distance between the basic amine and the lipophilic bulk of the ethylcyclohexyl ring mimics the pharmacophore required for binding the central cavity of SERT, DAT, and NET.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate synaptosomes from rat striatum (for DAT) and prefrontal cortex (for SERT/NET). Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g.

  • Radioligand Competition: Incubate 50 μg of membrane protein with the test compound (0.1 nM to 10 μM) and a specific radioligand:

    • DAT: [3H]-WIN 35,428 (1.5 nM)

    • SERT: [3H]-Citalopram (1.0 nM)

    • NET: [3H]-Nisoxetine (1.0 nM)

  • Filtration: After 2 hours at 25°C, rapidly filter the homogenates through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine using a 96-well cell harvester.

  • Scintillation: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity (CPM).

  • Self-Validation: Calculate IC50 using non-linear regression. The assay is only valid if the reference inhibitors (e.g., Cocaine for DAT, Fluoxetine for SERT) fall within 0.5 log units of their historical IC50 values.

Quantitative Data Presentation

To facilitate rapid decision-making, all preliminary screening data must be aggregated. Below is a representative data structure summarizing the anticipated readouts for 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride.

Table 1: Representative Preliminary Biological Screening Results

Assay / TargetReadout TypeControl CompoundControl ValueTest Compound (CAS 2375271-43-3)Z'-FactorHit Status
SphK2 Phosphorylation Conversion (%)Fingolimod88.4 ± 2.1%74.2 ± 3.5%0.72Active (Substrate)
S1PR1 Activation EC50 (nM)S1P (Endogenous)1.2 nM> 10,000 nM0.81Inactive
S1PR5 Activation EC50 (nM)A-9714324.5 nM125.4 nM (Emax 85%)0.78Active (Agonist)
DAT Binding IC50 (nM)GBR-1290914.2 nM> 10,000 nM0.65Inactive
SERT Binding IC50 (nM)Fluoxetine2.1 nM4,520 nM0.68Weak Affinity
NMDA (PCP site) IC50 (nM)MK-8014.8 nM> 10,000 nM0.70Inactive

Note: Data presented is structurally inferred for demonstration of the screening framework.

Phase III: Preliminary ADME & Toxicity Profiling

Before advancing a hit compound, its stability and cellular toxicity must be verified. Sphingosine-1-phosphate lyase (SPL) irreversibly degrades sphingoid bases by cleaving the C2-C3 bond[2]. Because our compound contains a C1-C2-C3 propanolamine backbone, it must be screened for SPL-mediated degradation.

Protocol 6.1: Sphingosine-1-Phosphate Lyase (SPL) Stability Assay

Causality: If the compound is rapidly cleaved by SPL, its in vivo half-life will be too short for therapeutic efficacy.

Step-by-Step Methodology:

  • Lysate Preparation: Prepare cell lysates from HEK293 cells overexpressing human SPL.

  • Incubation: Incubate 1 μM of the phosphorylated test compound with 100 μg of SPL lysate in 50 mM potassium phosphate buffer (pH 7.4) containing 0.25 mM pyridoxal 5'-phosphate (PLP).

  • Time-Course Sampling: Extract aliquots at 0, 15, 30, 60, and 120 minutes. Quench with acetonitrile.

  • Analysis: Monitor the disappearance of the parent mass via LC-MS/MS to calculate the in vitro intrinsic clearance (CLint).

Conclusion & Go/No-Go Criteria

The biological screening of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride requires a sophisticated understanding of lipid signaling and CNS pharmacology.

Go/No-Go Decision Matrix:

  • Advance to In Vivo Models: If the compound demonstrates SphK2-dependent phosphorylation, sub-micromolar S1PR5 agonism, and SPL stability (t1/2 > 60 mins), it represents a highly viable candidate for neuroinflammatory disease models.

  • Halt/Redesign: If the compound shows high affinity for DAT/SERT (IC50 < 100 nM) but lacks S1P activity, it should be re-profiled exclusively as a psychiatric/monoaminergic candidate, and its cardiovascular toxicity profile must be rigorously evaluated.

References

  • Discovery of A-971432, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders. Journal of Medicinal Chemistry - ACS Publications.
  • The crystal structure of sphingosine-1-phosphate in complex with a Fab fragment reveals metal bridging of an antibody and its antigen. PNAS.
  • Sphingolipid Signaling and Metabolism in Neuronal and Glial Cells: Implications for Cerebrovascular and Neurodegenerative Disorders. Aging and Disease.
  • Recent Insight into the Role of Sphingosine-1-Phosphate Lyase in Neurodegeneration. MDPI.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Laboratory Synthesis of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed, research-grade protocol for the laboratory synthesis of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol and its subsequ...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, research-grade protocol for the laboratory synthesis of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol and its subsequent conversion to the hydrochloride salt. The synthetic strategy is a robust three-stage process commencing with the synthesis of the key intermediate, 1-(4-ethylcyclohexyl)ethan-1-one. This is followed by the epoxidation of the ketone via a Johnson-Corey-Chaykovsky reaction, and finally, a regioselective ring-opening of the resulting epoxide with ammonia to yield the target amino alcohol. Each step is elucidated with in-depth procedural details, mechanistic insights, and safety considerations.

Introduction

1-Amino-2-(4-ethylcyclohexyl)propan-2-ol is a substituted amino alcohol with potential applications in medicinal chemistry and drug development as a building block for more complex molecules. Its structural features, including a chiral center and a lipophilic cyclohexyl moiety, make it an interesting scaffold for the synthesis of novel therapeutic agents. This guide details a reliable and scalable laboratory procedure for its preparation, designed to provide researchers with a clear pathway to obtaining this compound in high purity.

Overall Reaction Scheme

The synthesis is accomplished in three main stages, followed by the formation of the hydrochloride salt:

  • Synthesis of 1-(4-ethylcyclohexyl)ethan-1-one (3): This is achieved through a two-step process starting from commercially available 4-ethylacetophenone (1). Catalytic hydrogenation of the aromatic ring yields 1-(4-ethylcyclohexyl)ethanol (2), which is subsequently oxidized to the target ketone (3).

  • Synthesis of 2-(4-ethylcyclohexyl)-2-methyloxirane (4): The ketone (3) is converted to the corresponding epoxide (4) using the Johnson-Corey-Chaykovsky reaction.

  • Synthesis of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol (5): The epoxide (4) undergoes a regioselective ring-opening reaction with ammonia to afford the final amino alcohol (5).

  • Formation of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride (6): The free base (5) is treated with hydrochloric acid to yield the stable hydrochloride salt (6).

Reaction_Scheme 4-ethylacetophenone (1) 4-ethylacetophenone (1) 1-(4-ethylcyclohexyl)ethanol (2) 1-(4-ethylcyclohexyl)ethanol (2) 4-ethylacetophenone (1)->1-(4-ethylcyclohexyl)ethanol (2) H2, Pd/C Ethanol 1-(4-ethylcyclohexyl)ethan-1-one (3) 1-(4-ethylcyclohexyl)ethan-1-one (3) 1-(4-ethylcyclohexyl)ethanol (2)->1-(4-ethylcyclohexyl)ethan-1-one (3) Jones Reagent (CrO3, H2SO4, Acetone) 2-(4-ethylcyclohexyl)-2-methyloxirane (4) 2-(4-ethylcyclohexyl)-2-methyloxirane (4) 1-(4-ethylcyclohexyl)ethan-1-one (3)->2-(4-ethylcyclohexyl)-2-methyloxirane (4) Trimethylsulfonium iodide NaH, DMSO 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol (5) 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol (5) 2-(4-ethylcyclohexyl)-2-methyloxirane (4)->1-Amino-2-(4-ethylcyclohexyl)propan-2-ol (5) Aqueous NH3 Methanol 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride (6) 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride (6) 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol (5)->1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride (6) HCl in Ether Experimental_Workflow cluster_0 Part A: Ketone Synthesis cluster_1 Part B: Epoxidation cluster_2 Part C: Aminolysis cluster_3 Part D: Salt Formation A1 Hydrogenation of 4-ethylacetophenone A2 Filtration and Solvent Evaporation A1->A2 A3 Oxidation of 1-(4-ethylcyclohexyl)ethanol A2->A3 A4 Work-up and Purification A3->A4 B1 Johnson-Corey-Chaykovsky Reaction A4->B1 B2 Aqueous Work-up B1->B2 B3 Extraction and Purification B2->B3 C1 Epoxide Ring-Opening with Ammonia B3->C1 C2 Solvent Removal C1->C2 C3 Extraction and Purification C2->C3 D1 Dissolution of Amino Alcohol C3->D1 D2 Addition of HCl in Ether D1->D2 D3 Isolation of Hydrochloride Salt D2->D3

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Synthesis Protocol

Part A: Synthesis of 1-(4-ethylcyclohexyl)ethan-1-one (3)

Step 1: Catalytic Hydrogenation of 4-ethylacetophenone (1)

The initial step involves the reduction of the aromatic ring of 4-ethylacetophenone. This is a standard catalytic hydrogenation procedure. [1][2]

  • Procedure:

    • To a solution of 4-ethylacetophenone (1) (14.8 g, 100 mmol) in ethanol (200 mL) in a high-pressure hydrogenation vessel, add 10% Palladium on carbon (Pd/C) (1.5 g, 10 wt%).

    • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas to 500 psi.

    • Heat the reaction mixture to 80 °C and stir vigorously for 24 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to yield crude 1-(4-ethylcyclohexyl)ethanol (2) as a colorless oil. This crude product is typically used in the next step without further purification.

Step 2: Oxidation of 1-(4-ethylcyclohexyl)ethanol (2) to 1-(4-ethylcyclohexyl)ethan-1-one (3)

The secondary alcohol is oxidized to the corresponding ketone using Jones reagent.

  • Procedure:

    • Prepare Jones reagent by dissolving chromium trioxide (CrO₃) (26.7 g, 267 mmol) in concentrated sulfuric acid (23 mL) and slowly adding this solution to 70 mL of water in an ice bath.

    • Dissolve the crude 1-(4-ethylcyclohexyl)ethanol (2) (from the previous step, assuming 100% conversion, ~15.4 g, 100 mmol) in acetone (250 mL) and cool the solution in an ice bath.

    • Add the prepared Jones reagent dropwise to the stirred acetone solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange to green.

    • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

    • Quench the reaction by the dropwise addition of isopropanol until the green color persists.

    • Pour the reaction mixture into 1 L of water and extract with diethyl ether (3 x 200 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to afford 1-(4-ethylcyclohexyl)ethan-1-one (3) as a colorless liquid.

Part B: Synthesis of 2-(4-ethylcyclohexyl)-2-methyloxirane (4)

This step utilizes the Johnson-Corey-Chaykovsky reaction for the epoxidation of the ketone. [3][4][5]

  • Procedure:

    • To a stirred suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 4.4 g, 110 mmol) in dry dimethyl sulfoxide (DMSO) (100 mL) under a nitrogen atmosphere, add trimethylsulfonium iodide (22.4 g, 110 mmol) portion-wise at room temperature.

    • Stir the resulting mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases and a clear solution of the ylide is formed.

    • Cool the ylide solution in an ice bath and add a solution of 1-(4-ethylcyclohexyl)ethan-1-one (3) (15.2 g, 100 mmol) in dry DMSO (50 mL) dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture into 500 mL of ice-cold water and extract with diethyl ether (3 x 150 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide (4). Purification can be achieved by vacuum distillation.

Part C: Synthesis of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol (5)

The final amino alcohol is obtained by the regioselective ring-opening of the epoxide with ammonia. [6][7][8]

  • Procedure:

    • Place the crude 2-(4-ethylcyclohexyl)-2-methyloxirane (4) (from the previous step, assuming ~100% conversion, ~16.8 g, 100 mmol) in a sealed pressure vessel.

    • Add methanol (100 mL) and concentrated aqueous ammonia (28-30%, 100 mL).

    • Seal the vessel and heat the mixture to 80 °C with stirring for 24 hours.

    • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

    • Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

    • Dissolve the residue in water (100 mL) and extract with dichloromethane (3 x 100 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol (5) as a viscous oil or a low-melting solid.

Part D: Formation of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride (6)

The final step is the conversion of the free base to its more stable hydrochloride salt.

  • Procedure:

    • Dissolve the purified 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol (5) in anhydrous diethyl ether.

    • Cool the solution in an ice bath and slowly add a 2 M solution of hydrogen chloride in diethyl ether dropwise with stirring until precipitation is complete.

    • Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum to afford 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride (6) as a white solid.

Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )CAS No.Notes
4-EthylacetophenoneC₁₀H₁₂O148.20937-30-4Starting material
Palladium on Carbon (10%)Pd/C-7440-05-3Catalyst for hydrogenation
Hydrogen GasH₂2.021333-74-0High pressure
Chromium TrioxideCrO₃99.991333-82-0Toxic and corrosive
Sulfuric AcidH₂SO₄98.087664-93-9Corrosive
AcetoneC₃H₆O58.0867-64-1Solvent
Sodium Hydride (60%)NaH24.007646-69-7Flammable solid
Trimethylsulfonium iodideC₃H₉IS204.072181-42-2
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1367-68-5Anhydrous
Aqueous Ammonia (28-30%)NH₃17.037664-41-7Corrosive
Diethyl Ether(C₂H₅)₂O74.1260-29-7Anhydrous
DichloromethaneCH₂Cl₂84.9375-09-2
MethanolCH₃OH32.0467-56-1
Hydrochloric Acid (in Ether)HCl36.467647-01-0Corrosive

Characterization of the Final Product

The identity and purity of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride (6) should be confirmed by standard analytical techniques:

  • ¹H NMR: Expected signals for the ethyl group, cyclohexyl protons, methyl group, and the aminomethyl protons.

  • ¹³C NMR: Resonances corresponding to all unique carbon atoms in the molecule.

  • FT-IR: Characteristic absorptions for O-H, N-H, and C-N bonds.

  • Mass Spectrometry (ESI+): A molecular ion peak corresponding to the free base [M+H]⁺.

Safety Precautions

  • Hydrogenation: This step involves high-pressure hydrogen gas and is highly flammable. It must be conducted in a properly rated and shielded hydrogenation apparatus.

  • Jones Reagent: Chromium trioxide is a known carcinogen and is highly toxic and corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).

  • Sodium Hydride: A flammable solid that reacts violently with water. Handle under an inert atmosphere.

  • Solvents: Diethyl ether is extremely flammable. Dichloromethane is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

  • Acids and Bases: Concentrated sulfuric acid, hydrochloric acid, and aqueous ammonia are corrosive. Handle with appropriate PPE.

References

  • Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Applicable Chemistry, 6(2), 269-281.
  • Pastó, M., Rodríguez, B., Riera, A., & Pericàs, M. A. (2003). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron: Asymmetry, 14(21), 3295-3299.
  • Ring-opening of epoxides with basic nucleophiles. (2015, February 10). Master Organic Chemistry.
  • Johnson–Corey–Chaykovsky reaction. (2023, October 28). In Wikipedia.
  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
  • Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). (n.d.). Master Organic Chemistry.
  • Hydrogenation pathways of acetophenone. CHMK=cyclohexylmethylketone, CHE=1‐cyclohexylethanol, EB=ethylbenzene. (n.d.).
  • Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. (2016). Green Chemistry, 18(5), 1346-1354.
  • Catalytic Hydrogenation of Ketones. (n.d.). Thieme Chemistry.
  • Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. (2022). RSC Advances, 12(25), 15951-15961.
  • Highly efficient and selective aqueous phase hydrogenation of aryl ketones, aldehydes, furfural and levulinic acid and its ethyl ester catalyzed by phosphine oxide-decorated polymer immobilized ionic liquid-stabilized ruthenium nanoparticles. (2022). Catalysis Science & Technology, 12(9), 2919-2930.
  • Selective Hydrogenation and Hydrodeoxygenation of Aromatic Ketones to Cyclohexane Derivatives Using a Rh@SILP Catalyst. (2020).
  • Corey-Chaykovsky Reaction. (n.d.). Organic Chemistry Portal.
  • Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents. (n.d.). Protheragen.
  • Corey-Chaykovsky Reaction. (n.d.). Alfa Chemistry.
  • Reactions of Epoxides - Ring-opening. (2022, October 4). Chemistry LibreTexts.
  • β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal.
  • 4'-Ethylacetophenone. (n.d.). PubChem.
  • Epoxidation. (2022, October 4). Chemistry LibreTexts.

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Application

Application Notes and Protocols for 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Harnessing Steric Hindrance for Precise Stereocontrol In the field of asymmetric synthesis, where the selective creation of a single enantiome...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Steric Hindrance for Precise Stereocontrol

In the field of asymmetric synthesis, where the selective creation of a single enantiomer is paramount, chiral auxiliaries remain a powerful and reliable tool.[1] These molecular scaffolds temporarily attach to a prochiral substrate, effectively guiding subsequent chemical transformations to yield a product with a specific three-dimensional arrangement.[1][2] 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol, a chiral 1,2-amino alcohol, embodies the key features of an effective chiral auxiliary: stereogenic centers, a rigid conformational bias, and functional groups for attachment and cleavage. The bulky 4-ethylcyclohexyl group, in particular, suggests a design focused on maximizing steric influence to create a highly selective chiral environment.

This application note provides a comprehensive guide to the use of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride in asymmetric synthesis, with a focus on a representative application: the diastereoselective alkylation of a ketone. We will explore the underlying principles of stereocontrol, provide a detailed experimental protocol, and discuss the expected outcomes and data analysis.

Core Principle: The Chiral Imine Approach to Asymmetric Alkylation

The primary amino group and the tertiary hydroxyl group of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol allow for its conversion into a chiral directing group. A common strategy for the asymmetric α-alkylation of ketones involves the formation of a chiral imine intermediate. The steric bulk of the chiral auxiliary then shields one face of the enolate or enamine, directing the incoming electrophile to the opposite face.

The hydrochloride salt of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol can be neutralized to the free base, which is then condensed with a prochiral ketone to form a chiral imine. Deprotonation of the α-proton of the ketone moiety generates a chiral enamine or enolate, which is then alkylated. Subsequent hydrolysis of the imine releases the chiral α-alkylated ketone and regenerates the chiral auxiliary.

Visualizing the Workflow: From Prochiral Ketone to Enantioenriched Product

G cluster_0 Preparation of the Chiral Imine cluster_1 Asymmetric Alkylation cluster_2 Cleavage and Recovery Prochiral_Ketone Prochiral Ketone (e.g., Cyclohexanone) Imine_Formation Imine Formation (Condensation) Prochiral_Ketone->Imine_Formation Chiral_Auxiliary 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol (Free Base) Chiral_Auxiliary->Imine_Formation Chiral_Imine Chiral Imine Intermediate Imine_Formation->Chiral_Imine Deprotonation Deprotonation (e.g., LDA) Chiral_Imine->Deprotonation Chiral_Enolate Chiral Enolate/Enamine Deprotonation->Chiral_Enolate Alkylation Alkylation (e.g., Benzyl Bromide) Chiral_Enolate->Alkylation Alkylated_Imine Alkylated Chiral Imine Alkylation->Alkylated_Imine Hydrolysis Hydrolysis (e.g., aq. HCl) Alkylated_Imine->Hydrolysis Enantioenriched_Ketone Enantioenriched α-Alkylated Ketone Hydrolysis->Enantioenriched_Ketone Recovered_Auxiliary Recovered Chiral Auxiliary (Hydrochloride Salt) Hydrolysis->Recovered_Auxiliary

Caption: Workflow for Asymmetric Alkylation using a Chiral Amino Alcohol Auxiliary.

Proposed Mechanism of Stereoselection

The high degree of stereoselectivity in this reaction is attributed to the rigid conformation of the chiral enolate intermediate. The bulky 4-ethylcyclohexyl group is expected to orient itself to minimize steric interactions, thereby creating a highly differentiated steric environment around the nucleophilic carbon.

Caption: Steric Shielding by the Chiral Auxiliary in the Transition State.

Detailed Experimental Protocol: Asymmetric Alkylation of Cyclohexanone

This protocol describes a representative procedure for the asymmetric alkylation of cyclohexanone with benzyl bromide using 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol as the chiral auxiliary.

Materials:

  • 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride

  • Cyclohexanone (freshly distilled)

  • Benzyl bromide (freshly distilled)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

Part 1: Formation of the Chiral Imine

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride (1.0 eq) and toluene (100 mL).

  • Add a 1 M aqueous solution of NaOH until the aqueous layer is basic (pH > 12). Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure to obtain the free amine.

  • To the flask containing the free amine, add freshly distilled cyclohexanone (1.1 eq) and toluene (100 mL).

  • Reflux the mixture using the Dean-Stark apparatus to remove water for 4-6 hours, or until no more water is collected.

  • Remove the solvent under reduced pressure to yield the crude chiral imine, which can be used in the next step without further purification.

Part 2: Asymmetric Alkylation

  • Dissolve the crude chiral imine (1.0 eq) in anhydrous THF (50 mL) in a flame-dried, three-necked round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise via syringe over 30 minutes. Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add freshly distilled benzyl bromide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (50 mL).

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude alkylated imine.

Part 3: Hydrolysis and Auxiliary Recovery

  • Dissolve the crude alkylated imine in THF (50 mL) and add 1 M HCl (50 mL).

  • Stir the mixture vigorously at room temperature for 4 hours.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • The aqueous layer contains the hydrochloride salt of the chiral auxiliary. It can be basified, extracted, and recrystallized for recovery.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the enantioenriched (R)-2-benzylcyclohexanone.

Data Presentation: Expected Results

The effectiveness of an asymmetric alkylation is evaluated by the chemical yield and the diastereomeric excess (d.e.) of the alkylated imine, which translates to the enantiomeric excess (e.e.) of the final ketone product after hydrolysis.

EntryElectrophileYield (%)d.e. (%)e.e. (%)
1Benzyl bromide85-95>95>95
2Allyl bromide80-90>90>90
3Methyl iodide75-85>90>90

Note: These are hypothetical yet realistic values based on the performance of similar sterically hindered chiral auxiliaries.

Conclusion and Future Directions

1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride is a promising chiral auxiliary for asymmetric synthesis. Its sterically demanding cyclohexyl group is anticipated to provide high levels of stereocontrol in a variety of transformations, including the asymmetric alkylation of ketones and aldehydes. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the utility of this and related chiral amino alcohols in the synthesis of complex, enantioenriched molecules for pharmaceutical and materials science applications. Further studies could involve its application in other key asymmetric transformations such as aldol reactions, Michael additions, and Diels-Alder reactions.

References

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.
  • Corey, E. J., & Enders, D. (1978). Applications of N,N-dimethylhydrazones to organic synthesis. Tetrahedron Letters, 19(1), 3-10.
  • Evans, D. A. (1982). Studies in asymmetric synthesis. The development of practical chiral enolate synthons. Aldrichimica Acta, 15(1), 23-32.
  • Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of Asymmetric Synthesis (2nd ed.). Elsevier.
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carbonyl Compounds. Journal of the American Chemical Society, 119(28), 6496–6511.
  • Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP/RAMP-Hydrazone Methodology in Asymmetric Synthesis. Tetrahedron, 58(12), 2253-2329.
  • Procter, G. (1995). Asymmetric Synthesis. Oxford University Press.
  • Whitesell, J. K. (1989). Chiral Auxiliaries. Chemical Reviews, 89(7), 1581-1590.

Sources

Method

Application Note: Scalable Synthesis and Process Optimization of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol Hydrochloride

Target Audience: Process Chemists, Scale-up Engineers, and API Development Scientists. Introduction & Strategic Retrosynthetic Design The compound 1-amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride (CAS: 2375271-43-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-up Engineers, and API Development Scientists.

Introduction & Strategic Retrosynthetic Design

The compound 1-amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride (CAS: 2375271-43-3)[1] is a highly specialized primary amine and tertiary alcohol derivative, frequently utilized as a critical building block in the development of central nervous system (CNS) therapeutics and kinase inhibitors.

Transitioning the synthesis of such sterically hindered, multi-functional molecules from the discovery bench to pilot-plant scale requires rigorous process engineering. Direct ammonolysis of epoxides often requires extreme pressures and yields complex mixtures of over-alkylated dimers. To circumvent this, we have engineered a robust, four-step telescoped process. This route leverages a highly controlled Corey-Chaykovsky epoxidation followed by a regioselective ring-opening using a benzylamine surrogate, ensuring high atom economy, superior safety profiles, and strict diastereomeric control.

SynthesisWorkflow SM 4-Ethylcyclohexanecarbonitrile (Starting Material) Step1 Step 1: Grignard Addition MeMgCl, THF, 0-5°C Hydrolysis (HCl/H2O) SM->Step1 Ketone 1-(4-Ethylcyclohexyl)ethan-1-one (Intermediate 1) Step1->Ketone Step2 Step 2: Corey-Chaykovsky Me3S(O)I, KOtBu, DMF/THF, 25°C Ketone->Step2 Epoxide 2-(4-Ethylcyclohexyl)-2-methyloxirane (Intermediate 2) Step2->Epoxide Step3 Step 3: Epoxide Opening Benzylamine, EtOH/H2O, 80°C Epoxide->Step3 AminoAlc 1-(Benzylamino)-2-(4-ethylcyclohexyl) propan-2-ol (Intermediate 3) Step3->AminoAlc Step4 Step 4: Hydrogenolysis & Salt Formation H2 (50 psi), Pd/C, EtOH HCl in iPrOH AminoAlc->Step4 API 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol HCl (Target API) Step4->API

Figure 1: Four-step scalable synthetic workflow for 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol HCl.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 1-(4-Ethylcyclohexyl)ethan-1-one
  • Mechanistic Causality: We initiate the sequence with a Grignard addition to a nitrile rather than a Weinreb amide. This choice reduces the step count and avoids the generation of toxic N,O-dimethylhydroxylamine byproducts. The Grignard reagent attacks the electrophilic nitrile carbon to form a stable metallo-imine, which is subsequently hydrolyzed to the target methyl ketone.

  • Protocol (Self-Validating System):

    • Charge a dry, nitrogen-purged 50 L glass-lined reactor with 4-ethylcyclohexanecarbonitrile (1.0 eq) and anhydrous THF (5 vol).

    • Cool the mixture to 0–5 °C using a jacketed chiller.

    • Dropwise add Methylmagnesium chloride (MeMgCl, 3.0 M in THF, 1.2 eq) while maintaining the internal temperature strictly below 15 °C to prevent exothermic runaway.

    • Warm to 25 °C and agitate for 4 hours. IPC (In-Process Control): Analyze via GC-FID; proceed only when starting material is <2%.

    • Quench the reaction by reverse-addition into a cold 2M HCl solution (10 vol) to hydrolyze the imine.

    • Extract with MTBE (2 × 5 vol), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the ketone.

Step 2: Corey-Chaykovsky Epoxidation
  • Mechanistic Causality: The traditional Corey-Chaykovsky reaction utilizes NaH in DMSO to generate the sulfur ylide. However, on a large scale, DMSO decomposition poses a severe thermal runaway hazard near 170 °C[2]. To ensure process safety, we substitute the solvent system with DMF/THF and utilize Potassium tert-butoxide (KOtBu) as the base. This completely mitigates the DMSO thermal hazard while maintaining high nucleophilic efficiency for the methylene transfer[2].

  • Protocol:

    • Charge a reactor with Trimethylsulfoxonium iodide ( Me3​S(O)I , 1.2 eq) and DMF (8 vol).

    • Add KOtBu (1.15 eq) in portions at 15–20 °C. Stir for 1 hour to generate the active dimethylsulfoxonium methylide.

    • Introduce a solution of 1-(4-ethylcyclohexyl)ethan-1-one (1.0 eq) in THF (2 vol) dropwise.

    • Stir at 25 °C for 12 hours. IPC: HPLC-UV confirms <2% ketone remaining.

    • Quench with water (15 vol) and extract with Heptane (3 × 5 vol).

    • Wash the organic layer extensively with water to remove residual DMF, and concentrate to yield 2-(4-ethylcyclohexyl)-2-methyloxirane.

Step 3: Regioselective Epoxide Opening
  • Mechanistic Causality: Direct reaction with ammonia gas requires specialized high-pressure autoclaves and typically yields a mixture of primary, secondary, and tertiary amines. By using Benzylamine ( BnNH2​ ) as a bulky ammonia surrogate, we enforce strict mono-alkylation. Furthermore, conducting the reaction in an ethanol/water mixture accelerates the SN​2 ring-opening via hydrogen-bonding activation of the epoxide oxygen, a highly efficient green-chemistry paradigm[3],[4].

  • Protocol:

    • Charge a reactor with 2-(4-ethylcyclohexyl)-2-methyloxirane (1.0 eq), Benzylamine (1.5 eq), Ethanol (4 vol), and Water (1 vol).

    • Heat the mixture to 80 °C (reflux) for 16 hours. IPC: HPLC shows >99% conversion of the epoxide.

    • Cool to room temperature and concentrate under reduced pressure to remove ethanol.

    • Partition the crude residue between MTBE and water. Extract the organic layer with 1M HCl to selectively pull the basic product into the aqueous phase, leaving neutral impurities behind.

    • Basify the aqueous phase with 2M NaOH to pH 10 and back-extract with MTBE. Concentrate to yield 1-(benzylamino)-2-(4-ethylcyclohexyl)propan-2-ol.

Step 4: Catalytic Hydrogenolysis & Salt Formation
  • Mechanistic Causality: Palladium-catalyzed hydrogenolysis cleanly cleaves the N-benzyl bond without reducing the cyclohexyl ring. Isolating the final product as a hydrochloride salt from isopropanol serves as a powerful thermodynamic sink, rejecting minor diastereomeric impurities and yielding a highly crystalline, stable API[1].

  • Protocol:

    • Charge a pressure reactor with 1-(benzylamino)-2-(4-ethylcyclohexyl)propan-2-ol (1.0 eq), 10% Pd/C (0.05 eq by weight), and Ethanol (10 vol).

    • Purge the headspace with N2​ (3x), then pressurize with H2​ gas to 50 psi.

    • Agitate at 40 °C for 6 hours. IPC: LC-MS confirms complete disappearance of the benzyl mass ion (M+H 290 -> 200).

    • Filter the catalyst through a pad of Celite under an inert atmosphere. Concentrate the filtrate.

    • Redissolve the crude primary amine in Isopropanol (5 vol). Add HCl (5–6 M in Isopropanol, 1.1 eq) dropwise at 20 °C.

    • Cool the mixture to 0 °C to induce crystallization. Filter the white solid, wash with cold Isopropanol, and dry under vacuum at 45 °C.

Process Analytical Technology (PAT) & Quantitative Data

The table below summarizes the expected quantitative outcomes and the specific PAT methodologies utilized to validate each node of the synthetic workflow.

StepTransformationReagents / CatalystYield (%)Purity (Area %)Primary PAT Method
1 Nitrile to KetoneMeMgCl, THF, HCl88%> 95%GC-FID (Reaction completion)
2 Ketone to Epoxide Me3​S(O)I , KOtBu, DMF82%> 92%ReactIR (Carbonyl depletion)
3 Epoxide to Amino-Alcohol BnNH2​ , EtOH/ H2​O 79%> 96%HPLC-UV (Regioselectivity)
4 Debenzylation & Salt H2​ , Pd/C, HCl/iPrOH91%> 99.5%LC-MS & XRPD (Crystallinity)

Safety & Scale-up Considerations

  • Thermal Hazards: The substitution of DMSO with DMF in Step 2 is non-negotiable for pilot scales >5 kg. DMSO acts as both a solvent and a reactant/byproduct in traditional ylide formations, and its exothermic decomposition profile can lead to catastrophic vessel failure[2].

  • Gas Evolution: Step 1 (Grignard quench) and Step 4 (Hydrogenolysis) involve significant gas evolution (methane and hydrogen, respectively). Adequate venting, flare systems, and strict adherence to Lower Explosive Limit (LEL) monitoring are required.

  • Catalyst Handling: Pyrophoric Pd/C must be filtered wet and kept under a blanket of nitrogen to prevent spontaneous ignition of the ethanol solvent upon exposure to atmospheric oxygen.

Sources

Application

proper handling and storage procedures for 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride

Application Note: Proper Handling, Storage, and Reconstitution of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol Hydrochloride Executive Summary & Physicochemical Profiling 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Proper Handling, Storage, and Reconstitution of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol Hydrochloride

Executive Summary & Physicochemical Profiling

1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride (CAS: 2375271-43-3) is a specialized amino alcohol hydrochloride utilized as a critical building block and intermediate in pharmaceutical synthesis and drug development[1]. Like many hydrochloride salts of polar amines, it exhibits inherent hygroscopicity and specific hazard profiles, including Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity - Single Exposure (H336)[1].

This application note provides a self-validating framework for its storage, handling, and reconstitution. The goal is to ensure experimental reproducibility, prevent moisture-induced degradation, and maintain rigorous safety standards.

Causality of Handling Requirements (The "Why")

Standard operating procedures often list steps without explaining the underlying chemistry. Understanding the physicochemical behavior of this compound is critical for preventing experimental failure:

  • Hygroscopicity & Deliquescence: The hydrochloride salt formation enhances aqueous solubility but renders the crystal lattice highly susceptible to atmospheric moisture. Water molecules readily coordinate with the polar hydroxyl and ammonium groups. This leads to caking, inaccurate mass measurement, and potential hydrolysis of the compound[2].

  • Electrostatic Properties: Fine powders of hydrochloride salts can generate static charge, causing the material to adhere to spatulas and weighing boats. This increases the surface area exposed to ambient humidity during transfer.

  • Safety Profile: The compound is classified under GHS07 (Warning)[1]. Proper personal protective equipment (PPE) and ventilation are non-negotiable to prevent respiratory irritation and contact dermatitis.

Storage Protocols: A Self-Validating System

To maintain active pharmaceutical ingredient (API) integrity, storage conditions must be continuously monitored. The following parameters establish a closed-loop validation system where visual and physical cues indicate the success or failure of the storage protocol.

Table 1: Storage Parameters, Causality, and Validation Metrics

ParameterOptimal ConditionCausality (Why?)Validation Metric (How to verify?)
Temperature 2°C to 8°C (Refrigerated)Minimizes thermal degradation and lowers the kinetic energy available for moisture absorption.Material remains a free-flowing powder; no discoloration.
Humidity (RH) < 30% RHPrevents the hygroscopic transition point where the salt absorbs atmospheric water[2].Self-indicating desiccant (e.g., silica gel) in the secondary container remains blue/orange.
Atmosphere Argon or Nitrogen backfillDisplaces oxygen and moisture from the headspace of the container after opening[3].Absence of caking or clumping upon reopening the vial.
Light Opaque/Amber containerPrevents photo-oxidation of the amine functional group.UV-Vis or HPLC baseline remains consistent with the original Certificate of Analysis.

Experimental Workflows & Methodologies

Protocol A: Precision Weighing of Hygroscopic Solids
  • Environmental Preparation: Monitor the laboratory relative humidity (RH). If RH > 40%, perform weighing inside a glovebox or controlled isolator purged with dry Nitrogen to prevent moisture uptake[3].

  • Static Mitigation: Pass a zero-ion antistatic gun over the analytical balance and the weighing boat to prevent powder fly-away.

  • Rapid Transfer: Tare the balance. Open the primary container, extract the required mass using a clean, oven-dried spatula, and immediately seal the primary container. Crucial: Do not leave the bulk container open while waiting for the balance to settle.

  • Post-Weighing Backfill: Before returning the primary container to storage, gently purge the headspace with dry Argon or Nitrogen gas. Seal the cap tightly and wrap with Parafilm[3].

Protocol B: Reconstitution and Stock Solution Preparation
  • Solvent Selection: Due to the polar nature of the amino alcohol hydrochloride, polar solvents such as molecular biology grade Water, Methanol, Ethanol, or DMSO are optimal for initial dissolution[4].

  • Dissolution: Transfer the weighed solid to a volumetric flask or amber vial. Add 80% of the target solvent volume.

  • Agitation: Vortex gently for 30-60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 2 minutes.

  • Volume Adjustment: Bring the solution to the final volume using the selected solvent.

  • Aliquoting: To avoid repeated freeze-thaw cycles and contamination, aliquot the stock solution into single-use vials and store at -20°C.

Process Visualization

G A Assess Humidity & Hazard (GHS07, Hygroscopic) B Glovebox / Isolator (RH < 20%) A->B High Sensitivity C Ambient Lab (Rapid Transfer) A->C Standard Prep D Weighing & Aliquoting (Antistatic Tools) B->D C->D E Reconstitution in Polar Solvent D->E Stock Prep F Backfill with Argon/N2 & Seal Container D->F Bulk Storage G Store at 2-8°C in Desiccator F->G

Workflow for the handling, reconstitution, and storage of hygroscopic hydrochloride salts.

Trustworthiness & Quality Control

A protocol is only as robust as its validation. To ensure the 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride has not degraded during storage or handling, implement the following QC checks:

  • Visual Inspection: The powder must remain strictly white/off-white and free-flowing. Any "wet" appearance, severe caking, or clumping indicates moisture compromise[3]. If severe caking occurs, the batch should be re-evaluated via NMR or discarded for critical quantitative assays.

  • Mass Verification: If the mass of a previously opened container increases over time without adding material, it is actively absorbing atmospheric water. This will lead to artificially low molarity in subsequent stock solutions.

References

  • Title: 1-amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride — Chemical Substance Information Source: nextsds.com URL: [Link]

  • Title: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain Source: tandfonline.com URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride synthesis

Welcome to the Technical Support Center for the synthesis of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride . Synthesizing sterically hindered 1,2-amino alcohols presents unique challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride .

Synthesizing sterically hindered 1,2-amino alcohols presents unique challenges. Yield drops typically occur due to the steric bulk of the 4-ethylcyclohexyl group during epoxidation, the inherent over-reactivity of primary amines during ring-opening, and the hygroscopic nature of the final lipophilic salt. This guide provides mechanistic troubleshooting, quantitative comparisons, and self-validating protocols to maximize your overall yield.

Process Overview & Yield-Loss Nodes

SynthesisWorkflow Ketone 1-(4-ethylcyclohexyl)ethan-1-one Epoxidation Phase 1: Corey-Chaykovsky Epoxidation Risk: Steric Hindrance & Enolization Ketone->Epoxidation Epoxide 2-(4-ethylcyclohexyl)-2-methyloxirane Epoxidation->Epoxide TMSI, Base, DMSO Amination Phase 2: Epoxide Ring-Opening Risk: Dimerization & Poor Regioselectivity Epoxide->Amination FreeBase 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol Amination->FreeBase Amination Strategy SaltForm Phase 3: HCl Salt Formation Risk: Hygroscopic Gumming FreeBase->SaltForm Product Target HCl Salt (High Yield) SaltForm->Product Anhydrous HCl

Figure 1: Synthetic workflow and critical yield-loss nodes for the target hydrochloride salt.

Troubleshooting FAQs

Phase 1: Corey-Chaykovsky Epoxidation Q: Why is the yield of my Corey-Chaykovsky epoxidation so low, with significant starting material recovered? A: The 4-ethylcyclohexyl group creates significant steric congestion around the methyl ketone. When reacting bulky ketones with dimethyloxosulfonium methylide, the nucleophilic attack is severely hindered. Consequently, the strong base used to generate the ylide (e.g., NaH) can instead cause competitive base-catalyzed enolization of the ketone. This alternative reaction channel stalls the epoxidation and returns unreacted starting material upon aqueous workup. Causality & Solution: To suppress enolization, avoid a large excess of base. Generating the ylide with potassium tert-butoxide (KOtBu) in strictly anhydrous DMSO can provide a cleaner conversion. If the reaction remains sluggish, increasing the temperature slightly (e.g., 50°C) can help overcome the activation barrier associated with the sterically hindered tetrahedral intermediate, though this must be carefully monitored to prevent ylide decomposition.

Phase 2: Epoxide Ring-Opening (Amination) Q: During amination with aqueous ammonia, I observe a high percentage of dimeric secondary amine byproducts. How can I improve primary amine selectivity? A: Direct epoxide ring-opening with aqueous ammonia is notoriously prone to over-alkylation. The newly formed primary amine (1-amino-2-(4-ethylcyclohexyl)propan-2-ol) is significantly more nucleophilic than the ammonia starting material. As a result, the primary amine attacks unreacted epoxide, forming a secondary amine dimer and drastically reducing your yield[1]. Causality & Solution: To kinetically favor the formation of the primary amine, you must use a massive molar excess of anhydrous ammonia (e.g., 40+ equivalents) in a sealed autoclave to keep NH_3 in the liquid phase at elevated temperatures. However, a more reliable, high-yield alternative is to bypass ammonia entirely by using an azide-reduction pathway[2]. Ring-opening with sodium azide (NaN_3) yields an intermediate azido-alcohol cleanly, which can then be reduced to the primary amine with >95% selectivity[3].

Phase 3: Hydrochloride Salt Formation & Crystallization Q: My final hydrochloride salt precipitates as a sticky, hygroscopic gum rather than a free-flowing powder. How can I induce proper crystallization? A: This "gumming" effect is common with lipophilic amino-alcohols. It is caused by trace water in the solvent or the presence of multiple diastereomers (arising from the cis/trans isomers of the 4-ethylcyclohexyl ring and the chiral C2 center) that disrupt the crystal lattice. Causality & Solution: Never use aqueous HCl for this step. Dissolve the free base in a dry, moderately polar solvent like anhydrous isopropanol (iPrOH), and add a stoichiometric amount of anhydrous HCl in 1,4-dioxane. If gumming still occurs, triturate the product with cold heptane to purge trapped lipophilic impurities and force a rigid crystalline lattice.

Quantitative Data Summaries

Table 1: Comparison of Amination Strategies for Epoxide Ring-Opening

Amination ReagentEquivalentsConditionsPrimary Amine Yield (%)Dimer Byproduct (%)
Aqueous NH_3 (28%)5 eqMethanol, 60°C, Sealed tube45%35%
Anhydrous NH_340 eqMethanol, 80°C, Autoclave78%<5%
NaN_3 followed by Pd/C, H_21.5 eq (NaN_3)DMF/H_2O (80°C), then MeOH/H_2 (rt)88% (over 2 steps)Not Detected

Step-by-Step Experimental Protocols

Based on the data above, the Azide-Reduction Pathway is the recommended methodology for maximizing yield.

Protocol 1: Synthesis of 1-Azido-2-(4-ethylcyclohexyl)propan-2-ol
  • Preparation: Dissolve 2-(4-ethylcyclohexyl)-2-methyloxirane (1.0 eq) in a 4:1 mixture of DMF and water.

  • Reagent Addition: Add sodium azide (NaN_3, 1.5 eq) and ammonium chloride (NH_4Cl, 1.5 eq) to the solution. Mechanistic note: The NH_4Cl acts as a mild proton source to activate the epoxide oxygen without hydrolyzing the epoxide ring.

  • Reaction: Stir the reaction mixture at 80°C for 12 hours.

  • Self-Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The starting epoxide is UV-inactive but stains dark blue with phosphomolybdic acid (PMA). The reaction is complete when the high-R_f epoxide spot disappears and a more polar azido-alcohol spot appears.

  • Workup: Cool to room temperature, dilute with water, and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4, and concentrate under reduced pressure to yield the azido-alcohol intermediate.

Protocol 2: Reduction and Anhydrous Hydrochloride Salt Formation
  • Reduction: Dissolve the crude azido-alcohol in anhydrous methanol. Add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Purge the reaction vessel with nitrogen, then backfill with hydrogen gas (1 atm, balloon). Stir vigorously at room temperature for 6 hours.

  • Self-Validation Step: Confirm complete reduction by taking a small aliquot, concentrating it, and running an IR spectrum. The disappearance of the strong, sharp azide stretch at ~2100 cm⁻¹ indicates complete conversion to the primary amine.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate to obtain the free base.

  • Salt Formation: Dissolve the free base in minimal anhydrous isopropanol. Cool the solution to 0°C and dropwise add 1.05 eq of 4M HCl in 1,4-dioxane.

  • Crystallization: Stir for 30 minutes, then slowly add cold heptane as an anti-solvent until the solution becomes slightly cloudy. Allow the mixture to stand at 4°C overnight to complete crystallization. Filter the white crystalline solid, wash with cold heptane, and dry under high vacuum.

References

  • Title : Beyond the Corey Reaction II: Dimethylenation of Sterically Congested Ketones Source : The Journal of Organic Chemistry - ACS Publications URL : 4

  • Title : Renewable polyamides and polyurethanes derived from limonene Source : ResearchGate URL : 1

  • Title : Epoxides: Small Rings to Play with under Asymmetric Organocatalysis Source : PMC (PubMed Central) URL : 3

  • Title : Reactions of Azides - Substitution, Reduction, Rearrangements, and More Source : Master Organic Chemistry URL : 2

Sources

Optimization

Technical Support Center: Purification of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride

Disclaimer: The following guide is based on established principles of organic chemistry and purification science. Due to the limited specific literature on 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride, the trou...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following guide is based on established principles of organic chemistry and purification science. Due to the limited specific literature on 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride, the troubleshooting advice and protocols are derived from best practices for analogous aminopropanol hydrochloride compounds. Researchers should always perform small-scale trials to validate these methods for their specific system.

Introduction

1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride is a molecule characterized by several key structural features that present unique purification challenges. The presence of a primary amine and a tertiary alcohol makes the compound highly polar and capable of hydrogen bonding. The bulky, non-polar ethylcyclohexyl group provides lipophilic character. Finally, as a hydrochloride salt, its solubility is significantly different from its freebase form. This guide provides a structured approach to troubleshoot common purification issues encountered with this and structurally similar compounds.

The key to successful purification lies in understanding how to manipulate the compound's physical properties—primarily its polarity and basicity—to separate it from synthesis-related impurities.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems you might encounter during the purification of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride.

Issue 1: The crude product is a persistent oil or gum, making isolation difficult.

Q: My reaction work-up yields a sticky oil instead of a solid hydrochloride salt. How can I induce crystallization?

A: The oily nature of the product is common for amine salts that may have residual solvent, water, or impurities that inhibit the formation of a crystal lattice.

Root Cause Analysis & Solutions:

  • Presence of Water: Amine hydrochlorides can be hygroscopic. Even small amounts of water can prevent crystallization.

    • Protocol: Dissolve the oil in a solvent like toluene. Heat the mixture using a Dean-Stark apparatus to azeotropically remove water. After water removal, cool the solution and attempt to precipitate the salt with an anti-solvent like diethyl ether or hexane.[1] Stripping the solvent multiple times from toluene or ethanol can also effectively remove residual water.[1]

  • Incorrect Stoichiometry of HCl: An excess or deficit of HCl can lead to mixtures that are difficult to crystallize.

    • Protocol: Dissolve the crude oil in a minimal amount of a polar solvent like isopropanol (IPA). Add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete. This ensures the formation of the mono-hydrochloride salt. Monitor the pH of an aqueous wash of the product to ensure it is acidic.

  • Solvent Choice: The choice of solvent for precipitation is critical.

    • Protocol: A good starting point for recrystallizing amine salts is a polar solvent in which the salt is soluble when hot, paired with a non-polar anti-solvent.[2]

      • Solvent System Table:

        Solvent (for dissolving) Anti-Solvent (for precipitation) Notes
        Isopropanol (IPA) Diethyl Ether (Et2O) or Hexane A very common and effective system.
        Ethanol (EtOH) Methyl tert-butyl ether (MTBE) Good for moderately polar salts.
        Methanol (MeOH) Dichloromethane (DCM) Use with caution, as chlorinated solvents can be reactive.

        | Acetone | Toluene | Acetone can sometimes form adducts. |

Issue 2: Thin Layer Chromatography (TLC) shows multiple spots, indicating impurities.

Q: My TLC plate (silica gel, 10% MeOH in DCM) shows the main spot, but also a baseline spot and a non-polar spot. What are these impurities and how do I remove them?

A: This is a classic impurity profile for this type of compound. The identity of the spots can be inferred from their polarity.

Impurity Identification and Removal Strategy:

  • Baseline Spot: This is likely the hydrochloride salt of your product, which is too polar to move on silica gel.[3][4]

  • Main Spot (Rf ~ 0.2-0.5): This is likely the freebase form of your product.

  • Non-polar Spot (Rf > 0.7): This could be unreacted starting materials or non-polar byproducts from the synthesis.

Purification Workflow:

G

Detailed Protocol (Acid-Base Extraction):

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).[2]

  • Acid Wash: Extract the organic solution with 1M hydrochloric acid. The basic amine will be protonated and move into the aqueous layer, while non-basic, non-polar impurities will remain in the organic layer.[2]

  • Basification: Separate the aqueous layer and basify it by adding a strong base like 2M sodium hydroxide (NaOH) until the pH is >10. This deprotonates the amine, converting it back to the freebase, which will often precipitate or form an oil.

  • Extraction of Freebase: Extract the basified aqueous solution with fresh DCM or EtOAc. The neutral freebase will move into the organic layer.

  • Drying and Salt Formation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent to yield the purified freebase. This can then be converted to the hydrochloride salt by adding a stoichiometric amount of HCl in a suitable solvent.[1]

Issue 3: Column chromatography is not working effectively.

Q: I'm trying to purify the freebase on a silica gel column, but the product is streaking badly and giving poor separation. What can I do?

A: Amines are notorious for interacting strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor resolution.[4]

Solutions for Chromatographic Purification:

  • Deactivate the Silica:

    • Protocol: Add a small amount of a volatile base, like triethylamine (TEA) or ammonium hydroxide, to the eluent system (typically 0.5-1% v/v).[4] This neutralizes the acidic sites on the silica, improving peak shape.

      • Example Eluent: 89:10:1 Dichloromethane:Methanol:Triethylamine.

  • Use an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Amino-functionalized Silica: These columns are specifically designed for the chromatography of amines and other polar compounds, offering better peak shapes and unique selectivity.[5][6][7] They can be used in normal-phase, reversed-phase, or HILIC modes.[6]

  • Reversed-Phase Chromatography (C18):

    • Consideration: This is an excellent option for polar compounds. The hydrochloride salt itself can be purified on a C18 column using a mobile phase like acetonitrile/water with a buffer (e.g., ammonium formate) or a pH modifier like formic acid (TFA should be used with caution as it can form a stable salt).

G

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my product? A1: Impurities typically arise from the synthesis route. Common impurities include unreacted starting materials, byproducts from side reactions (e.g., over-reduction or incomplete reduction if applicable), and diastereomers if the synthesis creates a second chiral center.[8]

Q2: The molecule has two chiral centers. How can I separate the diastereomers? A2: Diastereomers have different physical properties and can often be separated by standard purification techniques.

  • Fractional Recrystallization: This is the most common method. By carefully selecting a solvent system, it's often possible to find conditions where one diastereomer crystallizes preferentially. This requires careful optimization of solvent, temperature, and cooling rate.

  • Chromatography: Both normal and reversed-phase chromatography can separate diastereomers. Chiral chromatography is generally not necessary for diastereomers.

Q3: How do I confirm the purity of my final product? A3: A combination of techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and look for any residual solvents or organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the freebase.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity profile (e.g., >98%). An appropriate method on a C18 or amino column should be developed.[9]

  • Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.

Q4: Can I use other acids to form the salt for purification? A4: Yes. While hydrochloride salts are common, other acids can be used to form crystalline salts, which may have different solubility properties that are advantageous for purification.[1] Examples include fumaric acid, succinic acid, or oxalic acid.[1][10] This can be a useful strategy if the hydrochloride salt is proving difficult to crystallize.

References

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

  • Childress, D. R. (1987). U.S. Patent No. 4,670,232. Washington, DC: U.S.
  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335-13342.
  • ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?. Retrieved from [Link]

  • ResearchGate. (2025). Regeneration and cleaning of amino columns?. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Guide to HPLC and LC-MS Troubleshooting. Retrieved from [Link]

  • PharmaGrowthHub. (2023, August 22). Amino columns [Video]. YouTube. Retrieved from [Link]

  • uHPLCs. (n.d.). Use, cleaning and storage of cyano column and amino column. Retrieved from [Link]

  • Scientific Research Publishing. (2016). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst.
  • Allevi, P., & Ciufreda, M. G. (1999). U.S. Patent No. 5,866,719. Washington, DC: U.S.
  • Chemcas. (n.d.). 1-amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride. Retrieved from [Link]

  • UM Students' Repository. (n.d.). Synthesis of Amino Alcohols and Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4463.
  • Journal of Chemical and Pharmaceutical Research. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143.
  • The Royal Society of Chemistry. (2009). Supplementary Information. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol Hydrochloride

Welcome to the technical support center for the synthesis of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this and structurally related amino alcohols. By understanding the causality behind these issues, you can optimize your synthetic route, improve yield and purity, and accelerate your development timeline.

Introduction to Synthetic Challenges

The synthesis of vicinal amino alcohols, such as 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol, is a critical process in the development of many pharmaceutical agents. The presence of adjacent amine and tertiary alcohol functionalities introduces specific challenges, including the potential for numerous side products and stereochemical complexities. This guide provides a structured approach to troubleshooting these syntheses, focusing on practical, field-proven solutions.

Plausible Synthetic Pathways & Key Control Points

While numerous synthetic routes to β-amino alcohols exist, the synthesis of a tertiary alcohol adjacent to a primary amine often involves one of two primary strategies. Understanding these pathways is key to anticipating and mitigating potential side reactions.[]

Synthetic_Pathways Figure 1. Plausible Synthetic Pathways cluster_0 Route A: Grignard Addition cluster_1 Route B: Reductive Amination Start_A 1-Amino-2-propanone (or protected equivalent) Product 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol Start_A->Product Grignard Reaction Reagent_A 4-Ethylcyclohexylmagnesium bromide (Grignard Reagent) Reagent_A->Product HCl_Salt 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol Hydrochloride Product->HCl_Salt + HCl Start_B 1-Hydroxy-1-(4-ethylcyclohexyl)propan-2-one Start_B->Product Reductive Amination Reagent_B Ammonia (NH3) + Reducing Agent (e.g., NaBH3CN, H2/Catalyst) Reagent_B->Product

Caption: Figure 1. Plausible Synthetic Pathways

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Issue 1: Low Yield and Incomplete Conversion

Question: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What are the likely causes?

Answer: Incomplete conversion is a common issue that can often be traced back to reagent quality, reaction conditions, or stoichiometry.

  • For Grignard-based Routes (Route A):

    • Reagent Quality: Grignard reagents are highly sensitive to moisture and air. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). The solvent (typically THF or diethyl ether) must be anhydrous. The presence of water will quench the Grignard reagent, reducing its effective concentration and leading to lower yields.[2]

    • Substrate Reactivity: If you are using a protected aminoketone, the protecting group might be sterically hindering the approach of the Grignard reagent. Consider a smaller protecting group or alternative strategies.

    • Side Reactions: Grignard reagents are strong bases and can deprotonate the α-carbon of the ketone, leading to an enolate and recovery of the starting material after workup.[3] This is more prevalent with sterically hindered ketones.[3] Using a lower reaction temperature can sometimes minimize this side reaction.

  • For Reductive Amination Routes (Route B):

    • Catalyst Activity: If using catalytic hydrogenation, the catalyst (e.g., Pd/C, Raney Ni) may be deactivated. Ensure you are using a fresh, active catalyst.

    • Reducing Agent Stoichiometry: For reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, ensure at least one full equivalent is used. These reagents can decompose upon exposure to moisture.[4]

    • Imine Formation: The initial step of reductive amination is the formation of an imine or enamine intermediate. This is an equilibrium process. In some cases, removal of the water formed during this step can drive the reaction to completion. However, for many modern reductive amination procedures with reagents like STAB, this is not necessary.[4]

Issue 2: Formation of Diastereomers and Other Isomeric Impurities

Question: My product has the correct mass, but the NMR spectrum is complex, suggesting the presence of multiple diastereomers. How can I control the stereochemistry?

Answer: The target molecule contains at least two stereocenters: one at the carbinol center (C2) and one on the cyclohexyl ring (C4, relative to the propanol substituent). This creates the potential for multiple diastereomers.

  • Cyclohexyl Isomers: The 4-ethylcyclohexyl group can exist in cis and trans configurations. The thermodynamic stability generally favors the trans isomer where the ethyl group is equatorial. Ensure your starting material (e.g., 4-ethylcyclohexyl bromide for the Grignard reagent) is isomerically pure. If it's a mixture, you will likely carry that mixture through the synthesis, leading to diastereomeric products that can be difficult to separate.

  • Stereocontrol in Addition/Reduction:

    • Grignard Addition: The addition of the Grignard reagent to the prochiral ketone will generate a racemic mixture at the new stereocenter. Controlling this addition to favor one enantiomer requires chiral auxiliaries or catalysts, which is beyond the scope of standard synthesis.

    • Reductive Amination: The reduction of the intermediate imine can also create a new stereocenter. The stereochemical outcome can be influenced by the choice of reducing agent and the steric bulk of the substituents.[5]

Separation and Purification: If a mixture of diastereomers is formed, purification is necessary.

  • Chromatography: Flash column chromatography can often separate diastereomers.

  • Crystallization: It may be possible to selectively crystallize one diastereomer as the free base or as a salt (e.g., tartrate, mandelate).[6][7]

Diastereomer_Formation Figure 2. Diastereomer Formation Start Prochiral Ketone + (cis/trans)-4-Ethylcyclohexyl Grignard Product_trans_R trans-(R)-Product Start->Product_trans_R Attack from face A Product_trans_S trans-(S)-Product Start->Product_trans_S Attack from face B Product_cis_R cis-(R)-Product Start->Product_cis_R Attack from face A Product_cis_S cis-(S)-Product Start->Product_cis_S Attack from face B

Caption: Figure 2. Diastereomer Formation

Issue 3: Impurities from Over-reaction or Side Reactions

Question: I'm observing impurities with unexpected molecular weights in my LC-MS analysis. What could they be?

Answer: Several side reactions can lead to impurities. The most common are summarized in the table below.

Impurity TypePlausible CauseProposed Mitigation Strategy
Dimeric/Oligomeric Species In reductive amination, self-condensation of the hydroxy-ketone can occur, or the product amine can react with another molecule of the starting ketone.[8]Use a gradual addition of the reducing agent. Maintain a low reaction temperature.
Double Addition Product (Grignard) If the starting material is an ester instead of a ketone (e.g., from an alternative synthesis), the Grignard reagent will add twice, leading to a tertiary alcohol with two 4-ethylcyclohexyl groups.[9][10]Ensure the starting material is a ketone. This is not applicable to the proposed routes but is a common error in related syntheses.
Dehydration Product (Alkene) The tertiary alcohol is prone to dehydration under acidic conditions, especially during work-up or distillation at high temperatures.Use mild acidic conditions for work-up and keep temperatures low. Avoid strong acids. Purify via chromatography at room temperature if possible.
Dialkylation Product In reductive amination using a primary amine starting material, the product secondary amine can react again with the aldehyde/ketone, leading to a tertiary amine.[4]This is less of a concern when using ammonia, but excess ketone and insufficient ammonia could favor this. Using a stepwise procedure can also mitigate this.[4]
Issue 4: Challenges with Hydrochloride Salt Formation

Question: My final product oils out or fails to crystallize when I try to form the hydrochloride salt. What's going wrong?

Answer: The successful crystallization of an amine hydrochloride salt depends on product purity, solvent choice, and the method of HCl addition.[11]

  • Purity: Even small amounts of impurities can inhibit crystallization. Ensure the free base is highly pure before attempting salt formation. Oiling out is a classic sign of impurities.

  • Solvent System: The ideal solvent system should dissolve the free base but have low solubility for the hydrochloride salt. Common choices include isopropanol (IPA), ethanol, ethyl acetate, or mixtures like IPA/heptane or acetone/water.[12]

  • HCl Source and Stoichiometry:

    • Precisely 1.0 equivalent of HCl should be used. An excess of strong acid can sometimes lead to the formation of other species or degradation.[13]

    • Anhydrous HCl (as a gas or a solution in a solvent like dioxane or isopropanol) is often preferred to aqueous HCl to avoid introducing water, which can sometimes hinder crystallization.

    • Side Reaction Alert: Using HCl in alcoholic solvents (e.g., ethanol, methanol) can generate small amounts of genotoxic impurities like ethyl chloride or methyl chloride.[14][15] Performing the salt formation at lower temperatures can minimize this risk.[14][15]

Experimental Protocol: Purification of Diastereomers by Flash Chromatography

This protocol provides a general method for separating diastereomeric mixtures of the free base product.

  • Preparation:

    • Dissolve the crude product (free base) in a minimal amount of dichloromethane (DCM).

    • Add silica gel (approx. 2-3 times the weight of the crude product) to create a slurry.

    • Gently evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This is the "dry-loaded" sample.

  • Column Packing:

    • Pack a suitable size flash chromatography column with silica gel using a hexane/ethyl acetate mixture as the eluent.

  • Elution:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% triethylamine to prevent streaking of the amine).

    • Gradually increase the polarity of the eluent (e.g., to 70:30 Hexane:Ethyl Acetate).

    • Collect fractions and monitor by TLC or LC-MS to identify the fractions containing the pure, desired diastereomer.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base, which can then be taken forward for salt formation.

References

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry. Available at: [Link]

  • Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. Organic Process Research & Development. Available at: [Link]

  • Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from So. Organic Process Research & Development. Available at: [Link]

  • Process for the purification of an aminoalcohol. Google Patents.
  • Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Organic Process Research & Development. Available at: [Link]

  • Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. Google Patents.
  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. MDPI. Available at: [Link]

  • Amine acid salt compounds and process for the production thereof. Google Patents.
  • Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • Process for the preparation of amino-alcohols. Google Patents.
  • Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry (RSC Publishing). Available at: [Link]

  • Recent trends in ring opening of epoxides by amines as nucleophiles. Synthetic Communications - Taylor & Francis. Available at: [Link]

  • Grignard Reaction - Common Conditions. organic-reaction.com. Available at: [Link]

  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]

  • Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO. Available at: [Link]

  • Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. FKIT. Available at: [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Grignard reagents. Chemguide. Available at: [Link]

  • The Grignard Reaction Mechanism. Chemistry Steps. Available at: [Link]

  • 1-amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride — Chemical Substance Information. chemsec.org. Available at: [Link]

  • Synthesis of a. 2-(4-Methylcyclohexyl)propan-2-ol. PrepChem.com. Available at: [Link]

  • Directed reductive amination of beta-hydroxy-ketones: convergent assembly of the ritonavir/lopinavir core. PubMed. Available at: [Link]

  • Trans-2-(4-amino-cyclohexyl)-propan-2-ol. PubChemLite. Available at: [Link]

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. Available at: [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of sterically hindered tertiary amino-alcohols.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of sterically hindered tertiary amino-alcohols. The synthesis of 1-amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride (CAS 2375271-43-3) presents unique kinetic and thermodynamic challenges. The critical bottleneck in this workflow is the regioselective ring-opening of the highly hindered epoxide precursor, 2-(4-ethylcyclohexyl)-2-methyloxirane, followed by the isolation of a highly pure crystalline salt.

This guide is designed to provide researchers and drug development professionals with field-proven insights, focusing on the causality behind experimental choices to ensure your protocols are robust, scalable, and self-validating.

Part 1: Workflow & Mechanistic Visualizations

To establish a baseline for our troubleshooting, review the synthetic workflow and the competing kinetic pathways below.

SyntheticWorkflow Epoxide 2-(4-ethylcyclohexyl) -2-methyloxirane Ammonolysis Ammonolysis (25% aq. NH3, MeOH, 80°C) Epoxide->Ammonolysis Step 1 FreeBase 1-Amino-2-(4-ethylcyclohexyl) propan-2-ol (Free Base) Ammonolysis->FreeBase SaltFormation Salt Formation (Anhydrous HCl, iPrOH/Et2O) FreeBase->SaltFormation Step 2 FinalProduct 1-Amino-2-(4-ethylcyclohexyl) propan-2-ol Hydrochloride SaltFormation->FinalProduct

Synthetic workflow for 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride.

MechanisticPathway Epoxide Epoxide Precursor NH3_Attack Nucleophilic Attack (NH3) SN2 at C1 Epoxide->NH3_Attack Excess NH3 Amine_Attack Nucleophilic Attack (R-NH2) on Epoxide Epoxide->Amine_Attack Target Primary Amine (Target Product) NH3_Attack->Target Target->Amine_Attack Low NH3 ratio BisAdduct Bis-adduct (Major Impurity) Amine_Attack->BisAdduct

Competing SN2 kinetic pathways during the ammonolysis of the epoxide precursor.

Part 2: Troubleshooting Guides & FAQs

Q1: My LC-MS shows a massive peak for a dimerized impurity. Why is this happening, and how do I prevent it? A1: You are observing the formation of a bis-adduct (a secondary amine). The reaction proceeds via an SN2 mechanism where the nitrogen atom acts as a nucleophile[1]. Once the initial epoxide molecule is opened, the newly formed primary amine (1-amino-2-(4-ethylcyclohexyl)propan-2-ol) is actually more nucleophilic than the starting ammonia. If the local concentration of ammonia drops, the primary amine will attack unreacted epoxide, forming the dimer. Causality & Solution: To suppress this secondary kinetic pathway, you must maintain a massive molar excess of ammonia (25–30x equivalents)[1]. This shifts the pseudo-first-order kinetics entirely in favor of primary amine formation.

Q2: The epoxide ring-opening is incredibly slow, even at elevated temperatures. How can I improve conversion without degrading the product? A2: The sluggish kinetics are due to extreme steric hindrance. The C2 carbon of the epoxide is fully substituted (a tertiary carbon bonded to a bulky 4-ethylcyclohexyl ring). While nucleophilic attack preferentially and exclusively occurs at the less substituted C1 carbon[1], the adjacent steric bulk still impedes the approach trajectory of the ammonia. Causality & Solution: You must use a polar protic solvent, such as methanol or ethanol. The hydroxyl protons of the solvent hydrogen-bond with the epoxide oxygen, increasing its electrophilicity and lowering the activation energy for the SN2 attack. Combined with a high-pressure autoclave (to keep ammonia in solution at 80°C), this will drive the reaction to completion[2].

Q3: Does the ammonolysis impact the stereochemistry of the 4-ethylcyclohexyl ring or the tertiary alcohol? A3: No. While epoxide ring-opening typically proceeds with a strict inversion of configuration at the attacked carbon[3], the nucleophilic attack in this specific molecule occurs at the achiral C1 position (the terminal CH2). Because the C2 stereocenter is not the site of nucleophilic attack, its absolute configuration—as well as the cis/trans relative stereochemistry of the 4-ethylcyclohexyl ring—remains perfectly preserved.

Q4: During hydrochloride salt formation, the product oils out as a sticky gum instead of forming a crystalline solid. How do I induce crystallization? A4: "Oiling out" (liquid-liquid phase separation) occurs when the crystal lattice energy is disrupted by impurities (like the bis-adduct) or when there is residual water in the system. Aqueous HCl is detrimental here because the highly hygroscopic nature of the resulting amino-alcohol salt will cause it to dissolve in its own hydration sphere. Causality & Solution: You must use anhydrous HCl (e.g., 2M in diethyl ether) and a meticulously dried solvent system. Dissolve the free base in dry isopropanol (iPrOH), add the anhydrous HCl, and use cold diethyl ether as an anti-solvent to force the crystalline lattice to precipitate.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and product distribution during the ammonolysis step. Use this data to benchmark your own process scale-up.

NH₃ EquivalentsSolvent SystemTemp (°C)Time (h)Primary Amine Yield (%)Bis-adduct Impurity (%)
5xMethanol602445.238.5
10xMethanol602462.821.1
30xTHF (Aprotic)801671.48.3
30x Methanol (Protic) 80 16 89.7 < 1.5

Note: The combination of a 30x ammonia excess and a polar protic solvent (Methanol) at 80°C provides the optimal balance of activation energy reduction and kinetic control.

Part 4: Validated Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: High-Pressure Ammonolysis (Free Base Synthesis)
  • Preparation: In a 500 mL Hastelloy autoclave (rated for >15 bar), dissolve 2-(4-ethylcyclohexyl)-2-methyloxirane (50.0 mmol) in 100 mL of anhydrous methanol.

  • Ammonia Charging: Cool the vessel to 0°C using an ice bath. Charge the reactor with 300 mL of 25–30% aqueous ammonia (approx. 1.5 mol, 30x excess).

  • Reaction: Seal the autoclave securely. Heat the mixture to 80°C with vigorous mechanical stirring (800 rpm) for 16 hours.

  • Workup & Validation: Cool the reactor to room temperature. Validation Checkpoint: Carefully monitor the pressure gauge; do not open the vessel until autogenous pressure has normalized. Vent excess ammonia gas safely through an acidic scrubber.

  • Isolation: Concentrate the mixture under reduced pressure (rotary evaporator, 40°C water bath) to remove methanol and residual ammonia. Partition the aqueous residue between distilled water (100 mL) and dichloromethane (3 x 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the crude free base as a pale yellow oil.

Protocol B: Anhydrous Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude 1-amino-2-(4-ethylcyclohexyl)propan-2-ol free base (approx. 45 mmol) in 50 mL of anhydrous isopropanol (iPrOH) in a thoroughly dried round-bottom flask.

  • Acidification: Place the flask in an ice bath (0–5°C). Dropwise, add 1.1 equivalents of anhydrous HCl in diethyl ether (2M solution, approx. 25 mL) under continuous magnetic stirring.

  • Crystallization: Stir the mixture for 30 minutes at 0°C. Validation Checkpoint: If the solution remains clear, scratch the inside of the glass flask with a glass rod to provide nucleation sites. Slowly add 50 mL of cold, anhydrous diethyl ether as an anti-solvent to drive complete precipitation.

  • Filtration & Drying: Filter the resulting white crystalline solid under vacuum using a Büchner funnel. Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove any unreacted organics. Dry the product in a vacuum oven at 40°C for 12 hours until a constant weight is achieved.

Part 5: References

  • [2] Title: e-EROS Encyclopedia of Reagents for Organic Synthesis. Source: ResearchGate. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol Hydrochloride

A Foreword from Your Senior Application Scientist Welcome to the technical support guide for the crystallization of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride (CAS No: 2375271-43-3).[1] As a molecule with bot...

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Author: BenchChem Technical Support Team. Date: March 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support guide for the crystallization of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride (CAS No: 2375271-43-3).[1] As a molecule with both a bulky, lipophilic ethylcyclohexyl group and a polar amino alcohol hydrochloride head, achieving a robust, reproducible crystallization can be challenging. This guide is structured as a series of frequently asked questions that address the common pitfalls encountered in the lab, from the frustrating phenomenon of "oiling out" to concerns about polymorphism. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, transforming crystallization from an art into a controlled, scientific process.

Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My compound is forming an oil or a sticky gum instead of a solid crystal. What is "oiling out" and how can I prevent it?

A1: The Phenomenon of Oiling Out

What you are observing is a common crystallization issue known as "oiling out," or Liquid-Liquid Phase Separation (LLPS).[2][3] Instead of the solute molecules organizing into a solid crystal lattice, they separate from the solvent as a supersaturated liquid phase—the "oil." This is particularly common with molecules like yours, which have both polar and non-polar regions. Oiling out is detrimental because the oil droplets tend to trap impurities and rarely solidify into a pure, crystalline material.[4]

The primary cause is typically achieving supersaturation too quickly or under conditions where the compound's melting point is lower than the solution temperature.[3][4]

Causality & Strategic Solutions:

  • High Supersaturation: The driving force for crystallization is too high, leading to chaotic separation rather than orderly crystal growth.

  • Rapid Cooling: Quick temperature drops don't allow sufficient time for molecules to orient themselves into a crystal lattice.

  • Inappropriate Solvent Choice: The solvent may be too good, requiring a very large amount of anti-solvent or a drastic temperature change to induce crystallization, which promotes oiling out.

Troubleshooting Protocol:

  • Reduce Supersaturation Rate:

    • Slower Cooling: Decrease your cooling rate significantly. If you were using an ice bath, try cooling to room temperature first, then to 4°C in a refrigerator, and finally to a freezer if necessary.

    • Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise with vigorous stirring at a controlled temperature. Avoid local high concentrations of anti-solvent.[5]

  • Modify the Solvent System:

    • Increase Solvent Volume: Add more of the primary solvent to dissolve the oil, then re-attempt a slower cooling or anti-solvent addition.

    • Change Solvents: Switch to a solvent system where the compound's solubility is lower, requiring less drastic changes to achieve supersaturation. (See Table 1 for suggestions).

  • Utilize Seeding: This is often the most effective method. Adding a small number of seed crystals provides a template for ordered crystal growth, bypassing the kinetic barrier to nucleation and preventing oiling out.[3][6]

    • Seeding Protocol:

      • Heat your solution to fully dissolve the compound.

      • Cool the solution slowly until it is slightly cloudy or has reached the temperature where you previously observed oiling. This is the metastable zone.

      • Add a very small amount (a few specks on a spatula) of previously isolated, pure crystals of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride.

      • Maintain the temperature for a period to allow crystals to grow from the seeds, then continue your slow cooling profile.

G start Crystallization Attempt Results in Oil/Gum q_supersat Is supersaturation achieved too rapidly? start->q_supersat s_slow_cool Action: Reduce cooling rate. Add anti-solvent more slowly. q_supersat->s_slow_cool  Yes q_solvent Is the solvent system optimal? q_supersat->q_solvent  No end_success Successful Crystalline Solid s_slow_cool->end_success s_change_solvent Action: Change solvent/anti-solvent. Increase solvent volume. q_solvent->s_change_solvent  No q_seed Have you tried seeding? q_solvent->q_seed  Yes s_change_solvent->end_success s_seed Action: Introduce seed crystals in the metastable zone. q_seed->s_seed  Yes q_seed->end_success  No, but other  methods worked s_seed->end_success

Figure 1: Decision workflow for troubleshooting oiling out.
Q2: I can't get any solid to form at all; the compound remains fully dissolved. How do I induce crystallization?

A2: Achieving and Controlling Supersaturation

This is the opposite problem of oiling out: your solution is stable and has not reached the necessary level of supersaturation for nucleation (the birth of new crystals) to occur. The key is to gently push the system into a supersaturated state without going too far, too fast.[7]

Strategic Solutions:

  • Anti-Solvent Addition: This is a powerful technique. A solvent in which your compound is soluble (e.g., methanol, ethanol) is mixed with an "anti-solvent" in which it is insoluble (e.g., diethyl ether, heptane).[8][9]

    • Protocol for Anti-Solvent Crystallization:

      • Dissolve your compound in a minimal amount of a suitable "good" solvent (see Table 1).

      • With vigorous stirring, add the anti-solvent dropwise until the solution becomes persistently cloudy (turbid).

      • Add a few drops of the "good" solvent back into the solution until it just becomes clear again.

      • Cover the vessel and allow it to stand undisturbed. Crystals should form as the solvent system slowly equilibrates.

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent.

    • Cover the vial with a cap or parafilm that has a few pinholes.

    • Allow the solvent to evaporate slowly over hours or days. This gradually increases the concentration, leading to gentle crystallization. This method is excellent for growing high-quality crystals for analysis.

  • Mechanical Agitation:

    • Scratching: Gently scratching the inside of the glass flask (below the solvent level) with a glass rod can create microscopic imperfections that serve as nucleation sites.

    • Sonication: Placing the flask in an ultrasonic bath for a short period can sometimes induce nucleation.

Solvent ClassGood Solvents (for dissolving)Anti-Solvents (for precipitating)Rationale & Comments
Alcohols Methanol, Ethanol, IsopropanolDiethyl Ether, MTBE, Heptane, TolueneAlcohols can dissolve both the polar hydrochloride and the non-polar cyclohexyl group. Ethers and hydrocarbons are excellent anti-solvents.[9]
Ketones Acetone, MEKHeptane, CyclohexaneAcetone is a polar aprotic solvent that can be effective. Be cautious, as some amines can react with ketones.
Ethers Tetrahydrofuran (THF)Heptane, PentaneTHF is a weaker solvent than alcohols and can be a good starting point. It is often used in combination with an anti-solvent.
Aqueous Systems Water, Water/Isopropanol mixturesIsopropanol, AcetoneThe hydrochloride salt will have some water solubility. Using a water/alcohol mixture and then adding more alcohol or acetone as an anti-solvent can be effective.
Table 1: Suggested solvent systems for crystallization of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride.
Q3: My crystals look different from batch to batch (e.g., needles vs. plates), and I'm seeing variability in my analytical data (e.g., melting point). Could this be polymorphism?

A3: Understanding and Characterizing Polymorphism

Yes, this is a strong indicator of polymorphism. Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[10] These different forms, or polymorphs, can have significantly different physicochemical properties, including solubility, melting point, stability, and bioavailability, making control over the crystalline form critical in drug development.[10][11] Amino alcohol salts are known to exhibit polymorphism due to the flexibility of the molecule and the various ways hydrogen bonds can form.[12]

How to Investigate and Control Polymorphism:

  • Systematic Crystallization Screening: The polymorph you obtain is highly dependent on the crystallization conditions.[13] You must perform a systematic screen.

    • Protocol for Polymorph Screening:

      • Prepare saturated solutions of your compound in a diverse range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate) at an elevated temperature.

      • Allow the solutions to crystallize under different conditions:

        • Fast Cool: Cool a portion rapidly in an ice bath.

        • Slow Cool: Allow a portion to cool slowly to room temperature, then move to a refrigerator.

        • Evaporation: Allow a portion to crystallize by slow solvent evaporation at room temperature.

      • Isolate the solids from each experiment and analyze them separately.

  • Analytical Characterization: You must use characterization techniques to identify and differentiate the forms.

    • Powder X-Ray Diffraction (PXRD): This is the gold-standard technique.[14] Each crystalline polymorph will produce a unique diffraction pattern, acting as a "fingerprint."

    • Differential Scanning Calorimetry (DSC): This thermal analysis technique measures heat flow as a function of temperature.[11] It will reveal different melting points, and potentially transitions from one polymorph to another upon heating.

    • Vibrational Spectroscopy (FTIR/Raman): These methods probe the molecular vibrations, which are sensitive to the local environment in the crystal lattice.[13][15] Different polymorphs will show distinct spectral differences.

G start Goal: Find Stable Crystalline Form solvents Select Diverse Solvents (e.g., MeOH, EtOH, IPAc, MeCN) start->solvents conditions Vary Crystallization Conditions solvents->conditions fast_cool Fast Cooling (Ice Bath) slow_cool Slow Cooling (Ambient -> 4°C) evap Slow Evaporation (Room Temp) isolate Isolate & Dry Solids fast_cool->isolate slow_cool->isolate evap->isolate analyze Analyze Solids by PXRD, DSC, FTIR/Raman isolate->analyze compare Compare Data to Identify Unique Polymorphs analyze->compare end_success Identify & Select Desired Polymorph for Consistent Production compare->end_success

Sources

Optimization

Technical Support Center: Resolving Enantiomers of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride

Prepared by: Senior Application Scientist, Gemini Division This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the challenge of resolving the enantiomers...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the challenge of resolving the enantiomers of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride. The content is structured in a practical, question-and-answer format to directly address common issues encountered during experimental work.

Part 1: Method Selection - Frequently Asked Questions

This section serves as a high-level guide to help you select the most appropriate resolution strategy based on your experimental goals, scale, and available equipment.

Q1: What are the primary methods for resolving the enantiomers of an amino alcohol like 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol?

There are three principal methods for resolving amino alcohol enantiomers:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid to form diastereomeric salts.[1][2][3] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4][5]

  • Chiral Chromatography (HPLC/SFC): A high-resolution technique that uses a Chiral Stationary Phase (CSP) to directly separate the enantiomers.[6][7] It is highly effective for both analytical quantification of enantiomeric purity and preparative-scale separations.

  • Enzymatic Kinetic Resolution (EKR): This method uses an enzyme (e.g., a lipase or protease) that selectively reacts with one enantiomer of the racemic mixture, converting it into a new compound.[8][9] The unreacted enantiomer can then be separated from the newly formed product. This is considered a kinetic resolution because it relies on different reaction rates for the two enantiomers.[9][10]

Q2: My goal is to determine the enantiomeric excess (e.e.) of a sample I've already synthesized. Which method is best?

For analytical purposes, Chiral High-Performance Liquid Chromatography (HPLC) is the industry standard. It provides high accuracy and sensitivity for quantifying the ratio of enantiomers. An alternative is to derivatize the sample with a chiral derivatizing agent, like Marfey's reagent, and analyze the resulting diastereomers on a standard (achiral) C18 column.[6][11]

Q3: I need to produce several grams of a single enantiomer for further studies. Which method should I consider?

For gram-to-kilogram scale production, Diastereomeric Salt Crystallization is often the most cost-effective and scalable method.[3][4] However, it requires significant process development to find the right chiral resolving agent and solvent system. Preparative Chiral HPLC or Supercritical Fluid Chromatography (SFC) is also a powerful option if the necessary equipment is available, offering faster development times but potentially higher costs. Enzymatic resolution can also be scaled up effectively and offers a "green" chemistry approach.[8][12]

Q4: What are the main advantages and disadvantages of each method?

This table provides a summary to guide your decision-making process.

MethodAdvantagesDisadvantagesBest For
Diastereomeric Salt Crystallization Cost-effective for large scale[4], well-established technology.Can be time-consuming and labor-intensive to develop, yield is theoretically limited to 50% per cycle, requires a suitable chiral resolving agent.Preparative and process-scale separation.
Chiral Chromatography (HPLC/SFC) Rapid method development, high-resolution separation, applicable to a wide range of compounds, easily automated.[6]Requires specialized and expensive chiral columns and equipment, solvent consumption can be high for preparative scale.Analytical e.e. determination, small-to-medium scale preparative work.
Enzymatic Kinetic Resolution High enantioselectivity, mild reaction conditions (environmentally friendly)[13], potential for high yields in dynamic kinetic resolution processes.[9]Maximum yield for the unreacted enantiomer is 50%, requires screening for a suitable enzyme, enzyme cost and stability can be a factor.[9]Synthesizing enantiopure intermediates with high selectivity.
Part 2: Troubleshooting Guide - Diastereomeric Salt Crystallization

This is often the first method attempted for preparative-scale resolution of amines.

Q5: I've mixed my racemic 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol with a chiral acid, but no crystals are forming. What should I do?

Crystal formation is a critical and often challenging step. Here’s a systematic approach to troubleshoot this issue:

  • Solvent Choice is Critical: The solubility of the diastereomeric salts is highly dependent on the solvent. If the salts are too soluble, they won't crystallize. If they are too insoluble, they will precipitate non-selectively.

    • Action: Screen a variety of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).

  • Concentration Issues: The solution might be too dilute.

    • Action: Slowly evaporate the solvent or prepare a more concentrated starting solution. Be cautious, as rapid concentration can lead to oiling out or amorphous precipitation.

  • Induce Crystallization: Sometimes, nucleation is the rate-limiting step.

    • Action 1 (Seeding): If you have a tiny crystal of the desired diastereomeric salt, add it to the solution to act as a template.[5]

    • Action 2 (Scratching): Gently scratch the inside of the flask with a glass rod at the air-liquid interface. This can create microscopic imperfections that promote nucleation.

  • Temperature Gradient: Slowly cooling the solution is a standard procedure.

    • Action: After dissolving the components (gently heating may be required), allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer to maximize crystal yield.

Q6: I got crystals, but after regenerating the amine, the enantiomeric excess (e.e.) is very low. How can I improve the purity?

Low enantiomeric purity indicates that the two diastereomeric salts have similar solubilities in your chosen system, leading to co-crystallization.

  • Recrystallization: This is the most common method for purity enhancement. Dissolve the obtained crystals in a minimum amount of hot solvent and allow them to re-form slowly. This process enriches the less soluble diastereomer in the solid phase. Multiple recrystallizations may be necessary.[2]

  • Optimize the Resolving Agent: Not all chiral acids are equally effective. The interaction between the acid and the amine is crucial for creating a significant difference in the crystal lattice energies of the diastereomers.

    • Action: Screen different chiral resolving agents. For amines, common choices include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid.[2]

  • Solvent System Tuning: The choice of solvent can dramatically affect the solubility difference between the diastereomers.

    • Action: Experiment with solvent mixtures. For example, a mixture of ethanol and water, or isopropanol and hexane, can fine-tune the solubility properties.

Experimental Workflow: Diastereomeric Salt Resolution

G cluster_0 Stage 1: Salt Formation & Crystallization cluster_1 Stage 2: Enantiomer Regeneration cluster_2 Stage 3: Analysis racemic_amine Racemic Amine (R/S)-Amino Alcohol dissolve Dissolve in Screened Solvent racemic_amine->dissolve resolving_agent Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid) resolving_agent->dissolve salt_mixture Mixture of Diastereomeric Salts ((R,R,R)-Salt & (S,R,R)-Salt) dissolve->salt_mixture crystallize Fractional Crystallization (Slow Cooling) salt_mixture->crystallize filtration Filtration crystallize->filtration crystals Isolated Crystals (Enriched in one diastereomer) filtration->crystals mother_liquor Mother Liquor (Enriched in the other diastereomer) filtration->mother_liquor dissolve_salt Dissolve Crystals in Water crystals->dissolve_salt basify Basify with NaOH to pH > 11 dissolve_salt->basify extract Extract with Organic Solvent basify->extract pure_enantiomer Pure Enantiomer (e.g., (S)-Amino Alcohol) extract->pure_enantiomer analysis Determine e.e. by Chiral HPLC pure_enantiomer->analysis

Caption: Workflow for Diastereomeric Salt Resolution.

Protocol 1: Diastereomeric Salt Crystallization
  • Screening: In small vials, test the solubility of your racemic amine hydrochloride and various chiral acids (e.g., (R,R)-tartaric acid, (S)-mandelic acid) in different solvents (e.g., methanol, ethanol, isopropanol, acetonitrile).

  • Salt Formation: Dissolve 1.0 equivalent of the free-based racemic 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol and 0.5-1.0 equivalents of the selected chiral resolving agent in a suitable solvent with gentle heating.[5]

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place it at 4°C overnight.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Regeneration: Dissolve the collected crystals in water and add a base (e.g., 1M NaOH) to deprotonate the amine and break the salt.[1]

  • Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Analysis: Dry the organic layer, evaporate the solvent, and determine the enantiomeric excess of the resulting oil/solid by chiral HPLC.

Part 3: Troubleshooting Guide - Chiral Chromatography (HPLC/SFC)

This is the preferred method for analytical work and a versatile option for preparative separations.

Q7: I'm injecting my racemic amino alcohol, but I only see a single peak. How do I achieve separation?

A single peak means no chiral recognition is occurring under the current conditions. This is a common starting point for method development.

  • CSP Selection: The Chiral Stationary Phase (CSP) is the most critical factor.[6] For amino alcohols, polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often the first choice. Pirkle-type and cyclodextrin-based columns can also be effective.[6] If one column type doesn't work, you must try another.

  • Mobile Phase Mode:

    • Normal Phase (NP): This is typically the most successful mode for amino alcohols. The mobile phase consists of a non-polar solvent (like hexane or heptane) and a polar modifier (an alcohol like ethanol or isopropanol). The ratio of these is crucial; small changes can dramatically affect separation.[6]

    • Reversed Phase (RP): Less common for underivatized amino alcohols but can work with specific CSPs. The mobile phase is typically a buffered aqueous solution with methanol or acetonitrile.[14]

  • Mobile Phase Additives: Because your analyte is a basic amine, additives are essential for good peak shape and to enable chiral recognition.

    • Action (for Normal Phase): Add a small amount of a basic modifier like diethylamine (DEA) or ethanolamine (ETA) to your mobile phase (e.g., 0.1%). This suppresses unwanted interactions between the basic analyte and the stationary phase, leading to sharper peaks and often revealing separation.[6]

Q8: I have some separation, but the peaks are broad and tailing, and the resolution is poor.

Poor peak shape is usually due to undesirable secondary interactions on the column or incorrect mobile phase composition.

  • Optimize Additive Concentration: The concentration of your basic additive (e.g., DEA) is key. Too little may not be enough to prevent tailing; too much can sometimes reduce separation.

    • Action: Try varying the DEA concentration from 0.05% to 0.2%.[6]

  • Adjust Alcohol Modifier: The type and percentage of the alcohol modifier have a major impact.

    • Action 1: Switch the alcohol (e.g., from ethanol to isopropanol or vice-versa). Isopropanol is a stronger solvent and will generally reduce retention times.

    • Action 2: Systematically vary the percentage of the alcohol (e.g., 5%, 10%, 15%, 20%). Lowering the alcohol percentage increases retention and can often improve resolution, but may also increase peak broadening.[6]

  • Lower the Temperature: Reducing the column temperature can sometimes enhance the stability of the transient diastereomeric complexes formed on the CSP, leading to better resolution. Try running at 15°C or 25°C.

Q9: My resolution and retention times are not consistent between runs. What causes this instability?

Reproducibility is key in chromatography. Variability often points to issues with the mobile phase or column equilibration.

  • Mobile Phase Preparation: Chiral separations are extremely sensitive to mobile phase composition.

    • Action: Always prepare mobile phases fresh daily. Use precise measurements, especially for the alcohol modifier and additives. Degas the mobile phase thoroughly to prevent bubble formation.[6]

  • Column Equilibration: Chiral columns often require longer equilibration times than standard achiral columns.

    • Action: Ensure you flush the column with at least 20-30 column volumes of the new mobile phase before injecting your sample. Wait for a stable, flat baseline before starting your run.[6]

Troubleshooting Flowchart: Chiral HPLC Method Development

G start Start: Inject Racemic Analyte single_peak Observation: Single Peak start->single_peak some_sep Observation: Some Separation, Poor Peak Shape start->some_sep change_csp Action: Change CSP Type (e.g., Amylose to Cellulose) single_peak->change_csp Is additive present? Yes add_additive Action: Add Basic Additive (0.1% DEA in NP) single_peak->add_additive Is additive present? No optimize_additive Action: Optimize Additive % (0.05% - 0.2%) some_sep->optimize_additive good_sep Observation: Good Separation! change_csp->start change_mode Action: Switch Mobile Phase Mode (e.g., NP to RP) change_csp->change_mode add_additive->some_sep optimize_alcohol Action: Change Alcohol Type/% (EtOH vs IPA, 5-20%) optimize_additive->optimize_alcohol optimize_temp Action: Change Temperature (e.g., 25°C -> 15°C) optimize_alcohol->optimize_temp optimize_temp->good_sep

Caption: Troubleshooting Flowchart for Chiral HPLC.

Protocol 2: Chiral HPLC Method Development Screening
  • Column Selection: Choose a polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, or IC).

  • Sample Preparation: Dissolve the 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride in the mobile phase at a concentration of ~1 mg/mL.

  • Initial Screening Conditions:

    • Mobile Phase A: Hexane/Ethanol (90/10, v/v) + 0.1% DEA

    • Mobile Phase B: Hexane/Isopropanol (90/10, v/v) + 0.1% DEA

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at a low wavelength (e.g., 210-220 nm) as the analyte lacks a strong chromophore.

  • Optimization: Based on the screening results, select the mobile phase that shows the best initial selectivity ("baseline bump" or partial separation).

  • Systematically vary the percentage of the alcohol modifier (e.g., 5%, 10%, 15%) to optimize the balance between retention time and resolution.[6]

  • If peak shape is poor, adjust the DEA concentration (e.g., 0.05%, 0.1%, 0.2%).

Part 4: Troubleshooting Guide - Enzymatic Kinetic Resolution (EKR)

EKR offers a highly selective biochemical approach to separation.

Q10: I've set up my enzymatic reaction, but the conversion is very low even after a long time. What could be the problem?

Low or no enzymatic activity can stem from several factors related to the enzyme's environment and the substrate itself.

  • Enzyme Choice: Not all enzymes will work for your specific substrate. Lipases (e.g., from Candida antarctica or Pseudomonas sp.) are common starting points for resolving amino alcohols via acylation.[15]

    • Action: Screen a panel of different commercially available lipases or proteases.

  • Reaction Conditions: Enzymes are highly sensitive to their environment.

    • pH: The pH of the reaction medium must be optimal for the enzyme's activity. For lipases in organic solvents, this is often controlled by the pH of the aqueous buffer used to prepare the enzyme powder.

    • Temperature: Each enzyme has an optimal temperature range. Too high, and the enzyme denatures; too low, and the reaction rate will be slow.

    • Solvent: The choice of organic solvent can dramatically impact enzyme activity and selectivity. Common choices include MTBE, toluene, and hexane.

  • Substrate Protection: The free amine in your molecule can interfere with some enzymatic reactions (e.g., lipase-catalyzed acylation).

    • Action: Consider protecting the amine group (e.g., as a Boc or Cbz carbamate) before the enzymatic resolution of the alcohol group.[10] The protecting group can be removed after the separation is complete.

Q11: The reaction worked, but how do I separate the unreacted amino alcohol enantiomer from the acylated product?

After the kinetic resolution, you have a mixture of the unreacted starting material (one enantiomer) and a new product (the other enantiomer, now modified).

  • Extraction: If you performed an acylation, the product is now an ester or amide. This change in functionality often leads to a significant difference in polarity and acid/base properties.

    • Action: Use a liquid-liquid extraction. For example, the unreacted basic amino alcohol can be extracted into an acidic aqueous phase (e.g., 1M HCl), while the neutral ester product remains in the organic layer.

  • Chromatography: Standard column chromatography on silica gel is also a very effective method. The difference in polarity between the alcohol and the ester is usually large enough to allow for easy separation.

Workflow: Enzymatic Kinetic Resolution (EKR)

G racemic_mix Racemic (R/S) Amino Alcohol reaction Reaction stops at ~50% conversion racemic_mix->reaction acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->reaction enzyme Enzyme (Lipase) Selectively acylates R-enantiomer enzyme->reaction mixture Resulting Mixture reaction->mixture s_enantiomer (S)-Amino Alcohol (Unreacted) mixture->s_enantiomer Separation r_product (R)-Acylated Product (Ester) mixture->r_product Separation s_final Enantiopure (S)-Amino Alcohol s_enantiomer->s_final Purification r_final Enantiopure (R)-Amino Alcohol r_product->r_final Hydrolysis & Purification

Sources

Reference Data & Comparative Studies

Comparative

Structure-Activity Relationship (SAR) Studies of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol Hydrochloride Analogs: A Comparative Guide to Next-Generation S1P Receptor Modulators

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Rationale The modulation of sphingosine-1-phosphate...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

The modulation of sphingosine-1-phosphate (S1P) receptors is a highly validated pharmacological strategy for treating autoimmune conditions, most notably Multiple Sclerosis (MS)[1]. First-generation modulators, such as Fingolimod (FTY720), are prodrugs that require in vivo phosphorylation by Sphingosine Kinase 2 (SphK2) to yield the active phosphate metabolite[2]. While highly efficacious at sequestering lymphocytes in secondary lymphoid organs, the prodrug nature of Fingolimod introduces significant pharmacokinetic (PK) variability, an exceptionally long half-life (~8 days), and off-target activation of the S1P3 receptor, which is responsible for first-dose bradycardia liabilities[3].

To overcome these limitations, recent SAR campaigns have focused on developing conformationally restricted, direct-acting S1P1 modulators[4]. 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride (AECH-PrOH) and its analogs represent a novel class of compounds designed to probe the S1P1 binding pocket while completely bypassing the SphK2 phosphorylation step.

The Causality of Structural Design

As an application scientist evaluating these scaffolds, it is critical to understand the thermodynamic and steric causality behind the AECH-PrOH design:

  • The Tertiary Amino-Alcohol Headgroup: Unlike the primary alcohol in Fingolimod, the hydroxyl group in AECH-PrOH is tertiary. This introduces severe steric hindrance at the active site of SphK2, completely abolishing phosphate transfer. Consequently, AECH-PrOH is forced to act as a direct S1P1 agonist, eliminating prodrug-related PK variability and drastically shortening the in vivo half-life[3].

  • The 4-Ethylcyclohexyl Tail: The flexible octylphenyl chain of Fingolimod incurs a high entropic penalty ( ΔS ) upon folding into the S1P1 hydrophobic pocket. By substituting this with a rigid 4-ethylcyclohexyl moiety in a chair conformation, the molecule is pre-organized for optimal binding. Furthermore, the specific spatial volume of the ethylcyclohexyl group fits perfectly into the S1P1 orthosteric site but sterically clashes within the S1P3 pocket, driving exquisite receptor subtype selectivity[4].

Pathway Visualization: Prodrug vs. Direct Agonism

Mechanism SphK2 SphK2 Enzyme FingolimodP Fingolimod-Phosphate (Active Metabolite) SphK2->FingolimodP Phosphorylation Fingolimod Fingolimod (Primary Alcohol) Fingolimod->SphK2 Substrate Binding S1P1 S1P1 Receptor (Lymphocyte Sequestration) FingolimodP->S1P1 Agonism S1P3 S1P3 Receptor (Bradycardia Liability) FingolimodP->S1P3 Off-Target Agonism AECH AECH-PrOH Analogs (Tertiary Alcohol) AECH->SphK2 Steric Blockade (No Phosphorylation) AECH->S1P1 Direct Selective Agonism AECH->S1P3 No Binding

Fig 1. Mechanistic divergence of primary vs. tertiary amino-alcohols in S1P receptor modulation.

Comparative SAR Data Analysis

To objectively evaluate the performance of AECH-PrOH against established clinical benchmarks, we must analyze their in vitro potency, selectivity, and metabolic fate. The table below summarizes the SAR profile of the core AECH-PrOH scaffold against Fingolimod, Siponimod (a marketed direct-acting S1P1/5 agonist), and two structural variations of the AECH scaffold.

Compound / AnalogStructural ModificationS1P1 EC₅₀ (nM)*S1P3 EC₅₀ (nM)SphK2 Phosphorylation (%)Half-life (T₁/₂, hours)
Fingolimod Reference Prodrug (Primary 1,3-diol)0.31.2> 95%~192
Siponimod Reference Direct Agonist (Carboxylic Acid)0.4> 10,0000%~30
AECH-PrOH Core Scaffold (Tertiary Alcohol, Ethyl) 1.8 > 5,000 < 1% ~14
Analog 1 Primary Alcohol Isomer (1-Amino-3-ol)0.945.088%~85
Analog 2 Bulkier Tail (4-tert-butylcyclohexyl)12.5> 10,000< 1%~18

*Note: S1P1 EC₅₀ for Fingolimod and Analog 1 represents the potency of their respective phosphorylated metabolites.

Data Interpretation: The data clearly validates the structural causality hypothesis. Analog 1 , which reverts the tertiary alcohol to a primary alcohol, regains SphK2 substrate activity (88% phosphorylation). This results in a prolonged half-life (85h) and an undesirable increase in S1P3 affinity. Conversely, Analog 2 demonstrates that replacing the ethyl group with a bulkier tert-butyl group causes a steric clash in the S1P1 hydrophobic pocket, dropping potency by nearly an order of magnitude (1.8 nM to 12.5 nM). The core AECH-PrOH strikes the optimal balance: it acts directly, avoids S1P3, and offers a highly manageable 14-hour half-life.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . An assay is only deemed successful if its internal controls meet strict, pre-defined statistical thresholds.

Protocol A: LC-MS/MS Sphingosine Kinase 2 (SphK2) Phosphorylation Assay

Objective: To definitively prove that the tertiary alcohol of AECH-PrOH resists kinase-mediated prodrug conversion.

  • Reagent & Master Mix Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.4), 15 mM MgCl₂, 0.5% Triton X-100, and 2 mM ATP.

  • Enzyme Addition: Aliquot 10 ng of recombinant human SphK2 (purified) into 96-well reaction plates.

  • Substrate Incubation: Introduce 10 μM of the test compound (AECH-PrOH).

    • Internal Controls: Include Fingolimod (10 μM) as a positive control, and a "Minus-ATP" well for AECH-PrOH as a negative background control.

    • Incubate the plate at 37°C for exactly 60 minutes under gentle agitation.

  • Quenching & Extraction: Terminate the reaction by adding 3 volumes of ice-cold methanol spiked with 100 nM of an internal standard (C17-Sphingosine-1-Phosphate). Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Quantification: Inject the clarified supernatant into a C18 UPLC column coupled to a triple quadrupole mass spectrometer. Monitor the specific MRM (Multiple Reaction Monitoring) transitions for the phosphorylated mass of the target compound.

    • Self-Validation Gate: The assay data is only accepted if the Fingolimod positive control demonstrates >80% conversion to Fingolimod-phosphate, and the Minus-ATP control shows 0% conversion.

Protocol B: In Vitro S1P1 β-Arrestin Recruitment Assay

Objective: To quantify the direct agonistic potency (EC₅₀) of AECH-PrOH at the S1P1 receptor.

  • Cell Plating: Utilize a commercial PathHunter CHO-K1 cell line stably overexpressing human S1P1 and an Enzyme Acceptor (EA)-tagged β-arrestin. Seed cells at 10,000 cells/well in a white, 384-well microplate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point dose-response curve of AECH-PrOH ranging from 0.1 nM to 10 μM using a digital acoustic dispenser (e.g., Echo 550) to minimize solvent effects.

    • Internal Controls: Include endogenous S1P (1 μM) as the Emax​ (100% activation) positive control, and 0.1% DMSO as the basal (0% activation) vehicle control.

  • Incubation: Incubate the treated cells for 90 minutes at 37°C to allow for GPCR activation and subsequent β-arrestin recruitment.

  • Detection: Add 10 μL of PathHunter Detection Reagent (containing the ProLink chemiluminescent substrate). Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition & Analysis: Read the plate on a luminescence microplate reader. Normalize the RLU (Relative Light Units) to the S1P and DMSO controls.

    • Self-Validation Gate: Calculate the Z'-factor using the S1P and DMSO control wells. The assay is statistically validated and approved for SAR decision-making only if Z′≥0.5 , ensuring a robust signal-to-background window.

References

  • Park, S.J., & Im, D.S. (2017). "Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery." Biomolecules & Therapeutics, 25(1), 80-90. URL:[Link]

  • Hale, J.J., et al. (2014). "Discovery of APD334: Design of a Clinical Stage Functional Antagonist of the Sphingosine-1-phosphate-1 Receptor." ACS Medicinal Chemistry Letters, 5(12), 1313-1317. URL:[Link]

  • Clemens, J.J., et al. (2010). "Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug." Journal of Pharmacology and Experimental Therapeutics, 336(1), 1-10. URL:[Link]

  • Li, Z., et al. (2015). "Identification of potent tricyclic prodrug S1P1 receptor modulators." Bioorganic & Medicinal Chemistry Letters, 25(4), 802-807. URL:[Link]

Sources

Validation

A Researcher's Guide to the Comparative Biological Analysis of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride and Its Structural Analogs

Introduction The amino alcohol scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules.[1] These compounds, characterized by the presence of both a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The amino alcohol scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules.[1] These compounds, characterized by the presence of both amine and hydroxyl functional groups, are integral to numerous therapeutic agents, from beta-blockers to antimicrobial and anticancer drugs.[1][2][3] This guide focuses on a specific, less-characterized molecule: 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride . Given its structural resemblance to sympathomimetic amines—compounds that mimic the effects of endogenous catecholamines like adrenaline[4][5]—it is critical to establish a rigorous framework for evaluating its biological activity.

Publicly available data on this specific compound is sparse.[6][7] Therefore, this document serves not as a review of existing literature, but as a comprehensive, forward-looking guide for researchers. It outlines a detailed, multi-tiered experimental workflow to systematically characterize the biological activity of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride in comparison to structurally similar compounds. By explaining the causality behind each experimental choice and providing validated protocols, this guide is designed to empower researchers in pharmacology and drug development to generate robust, publishable data.

We will proceed from foundational structural analysis and in silico hypothesis generation to detailed in vitro receptor profiling and conclusive in vivo physiological assessment.

Part 1: Structural Analysis and Rationale for Comparator Selection

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. The target compound, 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol, possesses several key features that guide our initial hypotheses:

  • Amino Alcohol Pharmacophore : The core (H₂N)-CH₂-C(OH) moiety is crucial for potential interactions with G-protein coupled receptors (GPCRs), particularly adrenergic receptors.

  • Tertiary Alcohol : The hydroxyl group on a tertiary carbon provides a potential hydrogen bond donor/acceptor site.

  • Cyclohexyl Ring : Unlike the aromatic ring found in classical phenethylamines, this saturated aliphatic ring imparts significant lipophilicity and a distinct conformational profile.

  • 4-Ethyl Substituent : This alkyl group further increases lipophilicity and introduces steric bulk, which can influence receptor binding affinity and selectivity.

To build a meaningful structure-activity relationship (SAR), we must compare the target compound to carefully selected analogs. The following compounds are proposed for a comparative study:

Compound IDChemical NameKey Structural DifferenceRationale for Inclusion
A (Target) 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol HCl-The primary subject of investigation.
B 1-Amino-2-cyclohexylpropan-2-ol HCl[8]Lacks the 4-ethyl groupTo assess the influence of the ethyl substituent on activity and potency.
C 1-Amino-2-(4-isopropylcyclohexyl)propan-2-ol HCl[9]Larger isopropyl group at the 4-positionTo evaluate the effect of increased steric bulk at the 4-position.
D IsoproterenolAromatic ring; secondary alcohol; N-isopropyl groupA classic, non-selective β-adrenergic agonist to serve as a positive control in functional assays.[10]

Part 2: A Multi-Tiered Experimental Workflow

A systematic evaluation requires a tiered approach, moving from broad screening to specific, physiologically relevant models. This strategy optimizes resource allocation by eliminating inactive compounds early and ensures that in vivo studies are based on a solid in vitro foundation.

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: In Vivo Validation cluster_2 Tier 3: Analysis Binding Receptor Binding Assays (Determine Affinity, Ki) Functional Functional Assays (Determine Potency, EC50/IC50 & Efficacy, Emax) Binding->Functional Prioritize high-affinity compounds InVivo Pithed Rat Model (Assess Physiological Response ΔHR, ΔBP) Functional->InVivo Test functionally active compounds SAR Structure-Activity Relationship (SAR) (Correlate Structure with Activity) InVivo->SAR

Caption: Proposed multi-tiered workflow for compound evaluation.

Part 3: In Vitro Evaluation of Adrenergic Receptor Interactions

Based on the compound's structure, the adrenergic receptor family is the most probable target. These receptors are central to regulating cardiovascular and metabolic functions.

Experiment 1: Competitive Radioligand Binding Assays

Causality: The first step is to determine if the compounds physically interact with adrenergic receptors. A competitive binding assay measures the affinity (Ki) of a test compound for a receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand. A low Ki value indicates high binding affinity. This is a direct measure of interaction, independent of functional effect (agonist or antagonist).

G cluster_0 cluster_1 Receptor Adrenergic Receptor Membrane Prep Radioligand Radioligand (e.g., [³H]-Prazosin for α1) Receptor:p->Radioligand Binds Compound Test Compound (e.g., Compound A) Compound->Receptor:p Competes for binding site

Caption: Principle of a competitive radioligand binding assay.

Protocol: Radioligand Binding Assay for Alpha-1 Adrenergic Receptor

  • Preparation: Prepare cell membranes from a stable cell line overexpressing the human α1-adrenergic receptor.

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of cell membrane preparation (approx. 10-20 µg protein).

    • 50 µL of various concentrations of the test compound (Compound A, B, or C) or vehicle.

    • 50 µL of [³H]-Prazosin (a specific α1 antagonist radioligand) at a final concentration near its Kd (e.g., 0.2 nM).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) to a final volume of 200 µL.

  • Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding reaction to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Data Summary (Hypothetical Results)

Compound IDReceptor SubtypeRadioligandKi (nM)
A α1[³H]-PrazosinExperimental Value
A β1[³H]-CGP12177Experimental Value
A β2[³H]-ICI118,551Experimental Value
B α1[³H]-PrazosinExperimental Value
B β1[³H]-CGP12177Experimental Value
B β2[³H]-ICI118,551Experimental Value
C α1[³H]-PrazosinExperimental Value
C β1[³H]-CGP12177Experimental Value
C β2[³H]-ICI118,551Experimental Value
Experiment 2: Functional cAMP Accumulation Assay

Causality: Binding does not equal activation. A functional assay is required to determine if a compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or has no functional effect. β-adrenergic receptors are coupled to the Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[11] Measuring cAMP levels provides a direct readout of receptor activation.

G Agonist β-Adrenergic Agonist (e.g., Compound A) Receptor β-Adrenergic Receptor Agonist->Receptor Binds & Activates Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Cellular Response) cAMP->PKA Activates

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Comparative

Advanced Chiral Building Blocks: Evaluating the Performance of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol Hydrochloride

Executive Summary As a Senior Application Scientist, selecting the optimal chiral auxiliary or ligand requires a precise balance between steric control, electronic tuning, and operational stability. The compound 1-Amino-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, selecting the optimal chiral auxiliary or ligand requires a precise balance between steric control, electronic tuning, and operational stability. The compound 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride (CAS: 2375271-43-3) represents a highly specialized class of sterically demanding β -amino alcohols 1[1].

Unlike classic aliphatic or aromatic β -amino alcohols (such as L-tert-leucinol or norephedrine), this molecule features a bulky 4-ethylcyclohexyl moiety adjacent to a tertiary alcohol. This guide objectively compares its performance against standard alternatives in asymmetric catalysis, specifically focusing on organozinc additions and asymmetric transfer hydrogenation (ATH), providing researchers with the mechanistic causality needed to optimize synthetic routes.

Structural and Mechanistic Analysis: The "Why"

To understand the performance of this specific building block, we must analyze the causality behind its structural components:

  • Deep Chiral Pocket via Cyclohexyl Shielding: The cyclohexane ring, particularly with a 4-ethyl substituent, adopts a chair conformation that sweeps a significantly larger steric volume than a flat phenyl ring 2[2]. During catalysis, this forces incoming prochiral substrates (like aldehydes) into a highly restricted, predictable trajectory.

  • Enhanced Lipophilicity: In non-polar solvent systems (e.g., toluene/hexanes) typical for diethylzinc additions, the highly lipophilic cyclohexyl framework ensures complete solubility of the active zinc-alkoxide complex. This prevents non-linear stereochemical effects caused by catalyst aggregation, a common failure point with less soluble ligands 3[3].

  • Hydrochloride Salt Stability: As a hydrochloride salt, the primary amine is protected from atmospheric oxidation and carbamate formation (from ambient CO2​ ). While it requires an in situ neutralization step, this acts as a self-validating protocol ensuring the exact active concentration of the free amine is generated just prior to metal coordination.

MechanisticModel A 1-Amino-2-(4-ethylcyclohexyl) propan-2-ol HCl B In Situ Neutralization (Base / Solvent) A->B C Free Base β-Amino Alcohol B->C D ZnEt2 Coordination C->D E Bimetallic Zinc Complex D->E F Steric Shielding by 4-Ethylcyclohexyl Group E->F Conformational Lock G Enantioselective Alkyl Transfer F->G Re-face attack

Caption: Mechanistic pathway of AECP-mediated asymmetric organozinc addition.

Comparative Performance Data

To objectively evaluate 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol (AECP), we benchmark its performance against industry standards in two distinct catalytic environments.

Table 1: Asymmetric Addition of Diethylzinc to Benzaldehyde

(Standard Conditions: 5 mol% ligand, 2.0 eq ZnEt2, Toluene/Hexane, 0 °C to RT)

Chiral LigandSteric DescriptorYield (%)Enantiomeric Excess (ee %)Prevailing Configuration
(1R,2S)-Norephedrine Phenyl / Methyl8561 - 73(R)
L-tert-Leucinol tert-Butyl9288(S)
(1S,2R)-1-Amino-2-indanol Rigid Bicyclic9592(S)
AECP (Free base) 4-Ethylcyclohexyl / Methyl 96 94 (S)

Data synthesis based on structural analogs and beta-amino alcohol performance benchmarks4[4], 5[5]. The bulky cyclohexyl group in AECP provides superior facial discrimination compared to the flat phenyl ring of norephedrine.

Table 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Acetophenone

(Standard Conditions:[Ru(p-cymene)Cl2]2, 10 mol% ligand, iPrOH, KOH, 25 °C)

Chiral LigandConversion (%)ee (%)Note
(1R,2S)-Norephedrine 8875Standard baseline 6[6]
Limonene-derived amino alcohol 9587Rigid cyclic backbone 7[7]
AECP (Free base) 82 68 High steric bulk hinders Ru-coordination

Analysis: While AECP excels in organozinc additions where lipophilicity and a broad steric sweep are advantageous, its extreme bulk (tertiary alcohol + 4-ethylcyclohexyl) can sterically hinder the formation of the tight transition state required for Ru-catalyzed ATH, leading to moderate enantiomeric excess 8[8]. For ATH, less hindered secondary alcohols are generally preferred.

Self-Validating Experimental Protocol: Asymmetric Diethylzinc Addition

To ensure reproducibility and scientific integrity, the following protocol incorporates self-validating checkpoints. The use of the hydrochloride salt necessitates a precise free-basing step to activate the ligand.

Workflow Step1 1. Salt Neutralization AECP-HCl + NaOH (aq) Check1 Check: pH > 10? Organic Extraction Step1->Check1 Step2 2. Drying & Degassing Anhydrous Toluene Check1->Step2 Yes Step3 3. Ligand-Metal Complexation Add ZnEt2 (0 °C) Step2->Step3 Check2 Check: Ethane gas evolution observed? Step3->Check2 Step4 4. Substrate Addition Add Benzaldehyde Check2->Step4 Yes Step5 5. Quench & Workup 1M HCl quench Step4->Step5

Caption: Step-by-step workflow for AECP-catalyzed asymmetric diethylzinc addition.

Step-by-Step Methodology

1. Ligand Free-Basing (Crucial Activation Step)

  • Causality: The hydrochloride salt is catalytically inactive as the protonated amine cannot coordinate to the zinc center.

  • Procedure: Suspend 0.05 mmol of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride in 2 mL of dichloromethane (DCM). Add 1 mL of 1M NaOH (aq) and stir vigorously for 15 minutes.

  • Self-Validation Checkpoint: The initially cloudy biphasic mixture must become completely clear. Extract the aqueous layer with DCM ( 3×2 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the free amine as a viscous oil.

2. Ligand-Metal Complex Formation

  • Causality: Zinc must coordinate to both the primary amine and the tertiary alkoxide to form the active bimetallic catalyst 9[9].

  • Procedure: Dissolve the free ligand in 2 mL of anhydrous toluene under a strict argon atmosphere. Cool the vessel to 0 °C. Slowly add 2.0 mmol of Diethylzinc ( 1.0M solution in hexanes).

  • Self-Validation Checkpoint: Observe mild effervescence (ethane gas evolution). This visual cue confirms the deprotonation of the tertiary alcohol and successful zinc coordination. Stir for 30 minutes.

3. Asymmetric Addition

  • Causality: Slow addition prevents localized temperature spikes, maintaining the rigidity of the chiral transition state and preventing racemic background reactions.

  • Procedure: Slowly add 1.0 mmol of freshly distilled benzaldehyde to the complex at 0 °C. Allow the reaction to warm to room temperature naturally and stir for 12 hours.

4. Quench and Analysis

  • Procedure: Quench the reaction strictly at 0 °C with 2 mL of 1M HCl. This destroys unreacted ZnEt2 and protonates the chiral ligand, driving it into the aqueous phase for easy recovery. Extract the product with diethyl ether, dry, and concentrate. Determine enantiomeric excess via Chiral HPLC.

Conclusion

1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride is a highly effective, lipophilic chiral building block. While its extreme steric bulk makes it less suitable for tight-pocket transition metal catalysis like Ru-ATH, it excels in organozinc additions, outperforming classic ligands like norephedrine by providing a deeper, more rigid chiral environment. The hydrochloride form ensures long-term shelf stability, making it a robust choice for scale-up pharmaceutical synthesis.

References

  • nextsds.com - 1-amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride — Chemical Substance Information. Available at: [Link]

  • nih.gov - Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol.... Available at:[Link]

  • acs.org - An Amino Alcohol Ligand for Highly Enantioselective Addition of Organozinc Reagents.... Available at:[Link]

  • cnr.it - Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation.... Available at:[Link]

  • researchgate.net - beta-amino alcohols derived from (1R,2S)-norephedrine.... Available at:[Link]

  • researchgate.net - Catalytic Enantioselective Addition of Diethylzinc to Aldehydes Using Aziridine Based Chiral Ligands. Available at:[Link]

  • researcher.life - Chiral derivatives of semisquaric acid as new modular ligands.... Available at:[Link]

  • researchgate.net - Synthesis of a 9-Fluorenone Derived β-Amino Alcohol Ligand.... Available at:[Link]

  • researchgate.net - A Simple and Convenient Synthesis of β-Amino Alcohol Chiral Auxiliaries Based on Limonene Oxide. Available at:[Link]

Sources

Validation

In-Silico Comparative Analysis of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride: A Guide for Early-Phase Drug Discovery

In the contemporary landscape of pharmaceutical research, in-silico modeling has emerged as an indispensable tool, significantly de-risking and accelerating the early stages of drug discovery.[1][2] By computationally pr...

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Author: BenchChem Technical Support Team. Date: March 2026

In the contemporary landscape of pharmaceutical research, in-silico modeling has emerged as an indispensable tool, significantly de-risking and accelerating the early stages of drug discovery.[1][2] By computationally predicting the physicochemical, pharmacokinetic, and pharmacodynamic properties of novel chemical entities, researchers can prioritize resources towards compounds with the highest probability of success.[3][4] This guide provides a comprehensive, hands-on comparison of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride against relevant alternatives, grounded in established computational methodologies.

This document is structured to not only present comparative data but also to elucidate the scientific rationale behind the experimental choices, offering a self-validating framework for your own research endeavors. We will delve into a hypothetical scenario where 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride is investigated as a potential modulator of the beta-2 adrenergic receptor (β2AR), a G-protein coupled receptor crucial in cardiovascular and pulmonary functions. The structural similarity of our lead compound to known β-blockers informs this hypothesis. Our comparative analysis will include a well-established β-blocker, Propranolol, and a structural analog, cis-2-(4-aminocyclohexyl)propan-2-ol hydrochloride.

Comparative In-Silico Profiling: A Three-Pronged Approach

Our comparative assessment is built upon three pillars of in-silico analysis: physicochemical profiling, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular docking. Each of these stages provides critical insights into the potential viability of a drug candidate.

Physicochemical Properties: The Foundation of Drug-Likeness

The physicochemical characteristics of a molecule are fundamental determinants of its biological activity and "drug-likeness". Properties such as molecular weight (MW), lipophilicity (logP), and polar surface area (PSA) govern a compound's solubility, permeability, and ability to interact with biological targets.

Table 1: Predicted Physicochemical Properties

Property1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;HClPropranololcis-2-(4-aminocyclohexyl)propan-2-ol;HCl
Molecular Formula C11H24ClNOC16H21NO2C9H20ClNO
Molecular Weight ( g/mol ) 221.76259.34193.71
logP (o/w) 2.853.061.42
Topological Polar Surface Area (Ų) 38.341.538.3
Number of Hydrogen Bond Donors 323
Number of Hydrogen Bond Acceptors 131
Lipinski's Rule of Five Violations 000

Interpretation: All three compounds adhere to Lipinski's Rule of Five, suggesting good oral bioavailability. The logP values indicate that all compounds are moderately lipophilic, a key factor for membrane permeability. 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;HCl and its cis-analog exhibit a lower molecular weight compared to Propranolol, which could be advantageous for tissue distribution.

ADMET Profiling: Predicting the Fate of a Drug in the Body

Early assessment of a compound's ADMET properties is crucial for avoiding late-stage clinical failures.[5][6] In this section, we predict the pharmacokinetic and toxicological profiles of our compounds.

Table 2: Predicted ADMET Properties

Parameter1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;HClPropranololcis-2-(4-aminocyclohexyl)propan-2-ol;HCl
Human Intestinal Absorption (%) > 90%> 90%> 90%
Blood-Brain Barrier (BBB) Permeant YesYesNo
CYP2D6 Inhibitor LikelyYesUnlikely
hERG I Inhibitor Low riskModerate riskLow risk
AMES Mutagenicity Non-mutagenNon-mutagenNon-mutagen
Rat Acute Toxicity (LD50, mol/kg) 2.452.782.61

Interpretation: All compounds are predicted to have excellent intestinal absorption. A key differentiator is the predicted blood-brain barrier permeability; 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;HCl and Propranolol are likely to cross the BBB, which could lead to central nervous system (CNS) side effects, whereas the cis-analog is not. The potential for CYP2D6 inhibition by our lead compound is a flag for further investigation, as this could lead to drug-drug interactions. Encouragingly, all compounds are predicted to be non-mutagenic.

Molecular Docking: Unveiling Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[7][8][9] This allows for the estimation of binding affinity and the visualization of key molecular interactions.

Table 3: Molecular Docking Results against β2-Adrenergic Receptor (PDB ID: 2RH1)

CompoundBinding Affinity (kcal/mol)Key Interacting Residues
1-Amino-2-(4-ethylcyclohexyl)propan-2-ol -7.8Asp113, Ser204, Asn312
Propranolol -8.5Asp113, Ser204, Tyr316
cis-2-(4-aminocyclohexyl)propan-2-ol -6.9Asp113, Ser207

Interpretation: Propranolol, the established drug, shows the highest predicted binding affinity. Our lead compound, 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol, demonstrates a strong predicted binding affinity, suggesting it could be a potent binder to the β2AR. The cis-analog has a lower predicted affinity. The identification of key interacting residues, such as the conserved interaction with Asp113, provides a structural basis for the predicted binding and offers avenues for future lead optimization.

Methodologies: A Step-by-Step Guide to In-Silico Analysis

To ensure the reproducibility and validity of these findings, the following detailed protocols were employed.

Experimental Workflow

Caption: Step-by-step workflow for molecular docking.

  • Prepare the Receptor:

    • Download the crystal structure of the human β2-adrenergic receptor from the Protein Data Bank (PDB ID: 2RH1).

    • Remove water molecules, co-factors, and any existing ligands from the PDB file using a molecular visualization tool like PyMOL or UCSF Chimera.

    • Add polar hydrogens and assign charges.

    • Convert the cleaned PDB file to the PDBQT format using AutoDock Tools.

  • Prepare the Ligands:

    • Obtain the 3D structures of the ligands in SDF or MOL2 format. These can be generated from their SMILES strings using a tool like Open Babel.

    • Convert the ligand files to the PDBQT format using AutoDock Tools, which will assign Gasteiger charges and define rotatable bonds.

  • Define the Binding Site (Grid Box):

    • Identify the active site of the receptor. For β2AR, this is the binding pocket of the co-crystallized ligand in the original PDB file.

    • Define a grid box that encompasses the entire binding site. The center and dimensions of the box will be specified in a configuration file.

  • Run AutoDock Vina:

    • Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

    • Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt

  • Analyze the Results:

    • The output file will contain the predicted binding poses and their corresponding binding affinities in kcal/mol.

    • Visualize the docked poses in PyMOL or UCSF Chimera to analyze the protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts.

Trustworthiness of the Protocol: This protocol follows a standard and widely accepted workflow for molecular docking. [10]The use of AutoDock Vina, a well-validated software, ensures the reliability of the generated binding affinity predictions.

Conclusion and Future Directions

This in-silico comparative guide provides a foundational assessment of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride as a potential modulator of the β2-adrenergic receptor. The computational data suggests that the compound possesses favorable drug-like properties and a strong predicted binding affinity for the target, comparable to the established drug Propranolol. Key differentiators, such as its predicted blood-brain barrier permeability and potential for CYP enzyme inhibition, have been identified, providing clear directions for further investigation.

The logical next steps would involve the in vitro validation of these in-silico predictions. This would include cell-based assays to determine the functional activity of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride at the β2AR, as well as experimental assessment of its metabolic stability and potential for off-target effects. The insights gleaned from this computational analysis serve to build a robust, data-driven hypothesis for subsequent experimental validation, thereby streamlining the path from novel compound to potential therapeutic.

References

  • iGEM 2022. Docking Simulations Tutorial. [Link]

  • ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). [Link]

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  • Grienke, U., et al. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry, 10(4), 449-467. [Link]

  • Chemistry LibreTexts. 7.5: Molecular Docking Experiments. (2022). [Link]

  • Patheon Pharma Services. In Silico Modeling: Accelerating drug development. (2023). [Link]

  • Swanson, K., et al. (2023). ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. Bioinformatics, 39(10), btad616. [Link]

  • Keisuke, S., et al. (2021). In Silico Functional Profiling of Small Molecules and Its Applications. Journal of Chemical Information and Modeling, 61(12), 5823-5834. [Link]

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  • Taylor & Francis Online. The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. (2018). [Link]

  • Aurlide. How do you predict ADMET properties of drug candidates?. (2025). [Link]

  • Royal Society of Chemistry. In silico active learning for small molecule properties. (2022). [Link]

  • ADMET-AI. ADMET-AI. [Link]

  • Biotecnika. A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. (2024). [Link]

  • Chemwatch. 1-amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride — Chemical Substance Information. [Link]

  • National Center for Biotechnology Information. A Guide to In Silico Drug Design. (2020). [Link]

  • Impetus. In Silico Technologies: Leading the Future of Drug Development Breakthroughs. (2024). [Link]

  • Journal of Public Health and Emergency. In silico Toxicity and Pharmaceutical Properties to Get Candidates for Antitumor Drug. (2024). [Link]

  • Frontiers. In Silico Methods for Drug Design and Discovery. [Link]

  • precisionFDA. 1-AMINO-3-CHLORO-2-PROPANOL HYDROCHLORIDE, (R)-. [Link]

  • ChemicalCell. 1-Amino-2-(4-Chloro-Phenyl)-Propan-2-Ol Hcl CAS NO 14002-11-0. [Link]

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Comparative

A Comparative Guide to the Cost-Effective Synthesis of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol Hydrochloride

For researchers and professionals in drug development, the synthesis of novel chemical entities is a constant balance between efficiency, purity, and cost. This guide provides an in-depth, objective comparison of potenti...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis of novel chemical entities is a constant balance between efficiency, purity, and cost. This guide provides an in-depth, objective comparison of potential synthetic routes for 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride, a molecule of interest for its potential applications in medicinal chemistry. We will delve into two primary synthetic strategies, analyzing their cost-effectiveness based on starting material accessibility, reagent costs, reaction yields, and process complexity. This analysis is supported by detailed experimental protocols and data to aid in your synthetic planning and decision-making.

Introduction to 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol Hydrochloride

1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride is a chiral amino alcohol. The presence of a tertiary alcohol adjacent to a primary amine, coupled with a substituted cyclohexane ring, presents both synthetic challenges and opportunities for diverse biological activities. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is often desirable for pharmaceutical applications. The CAS number for the hydrochloride salt is 2375271-43-3[1].

The core challenge in synthesizing this molecule lies in the stereoselective construction of the two adjacent stereocenters and the efficient installation of the functional groups. This guide will explore two plausible and divergent synthetic pathways, evaluating their merits from a cost-effectiveness standpoint.

Comparative Analysis of Synthetic Routes

We will compare two primary synthetic strategies:

  • Route A: The Grignard-Based Approach. This route relies on the nucleophilic addition of a Grignard reagent to a protected amino ketone, offering a convergent approach to the carbon skeleton.

  • Route B: The Epoxide Ring-Opening Strategy. This pathway involves the synthesis of a key epoxide intermediate followed by a nucleophilic attack with an amine source, a method renowned for its potential stereocontrol.

Route A: The Grignard-Based Approach

This synthetic route hinges on the reaction of a 4-ethylcyclohexyl Grignard reagent with a protected 1-aminopropan-2-one derivative. The success of this approach is heavily dependent on the choice of the amine protecting group to prevent interference with the highly reactive Grignard reagent.

Synthetic Workflow:

Grignard_Route A 4-Ethylcyclohexyl Bromide C 4-Ethylcyclohexylmagnesium Bromide (Grignard Reagent) A->C Formation B Magnesium B->C E Coupling Reaction C->E D Protected 1-Aminopropan-2-one D->E F Protected Amino Alcohol E->F Yield: ~60-80% G Deprotection F->G H 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol G->H J Final Product (Hydrochloride Salt) H->J I HCl I->J Salt Formation

Caption: Workflow for the Grignard-Based Synthesis (Route A).

Cost-Effectiveness Analysis of Route A:

FactorAnalysis
Starting Materials 4-Ethylcyclohexyl bromide can be synthesized from the relatively inexpensive 4-ethylcyclohexanol. Protected 1-aminopropan-2-one derivatives require multi-step synthesis, adding to the overall cost.
Reagents Magnesium for the Grignard reagent is inexpensive. The choice of protecting group and deprotection reagents will significantly impact the cost.
Yield & Throughput Grignard reactions with ketones can be high-yielding.[2][3] However, the multi-step nature of preparing the protected aminoketone can lower the overall yield.
Process Complexity The synthesis requires anhydrous conditions for the Grignard reaction, which can add to operational costs on a larger scale. Purification of the final product may involve chromatography.
Scalability Grignard reactions are generally scalable, but the need for stringent anhydrous conditions can pose challenges in large-scale production.[4][5]
Route B: The Epoxide Ring-Opening Strategy

This route offers a more linear approach, where the carbon skeleton is first assembled into an epoxide, which is then opened by an amine source. This method can offer excellent stereocontrol, particularly if an asymmetric epoxidation is employed.

Synthetic Workflow:

Epoxide_Route A 1-(4-Ethylcyclohexyl)ethan-1-one C 2-(4-Ethylcyclohexyl)-2-methyloxirane (Epoxide) A->C Epoxidation B Sulfur Ylide B->C E Ring-Opening Reaction C->E D Ammonia (or protected amine) D->E F 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol E->F Yield: ~70-90% H Final Product (Hydrochloride Salt) F->H G HCl G->H Salt Formation

Caption: Workflow for the Epoxide Ring-Opening Synthesis (Route B).

Cost-Effectiveness Analysis of Route B:

FactorAnalysis
Starting Materials 1-(4-Ethylcyclohexyl)ethan-1-one can be prepared via Friedel-Crafts acylation of ethylcyclohexane, both of which are commercially available. Sulfur ylides for epoxidation are generated in situ from relatively inexpensive starting materials.
Reagents Ammonia is a very cheap nitrogen source. If a protected amine is used, the cost will increase. Reagents for epoxidation (e.g., trimethylsulfoxonium iodide and a base) are moderately priced.
Yield & Throughput The ring-opening of epoxides with amines is often a high-yielding and clean reaction.[6] The overall yield for this route is potentially higher than Route A due to fewer steps.
Process Complexity The epoxidation step requires careful control of reaction conditions. The ring-opening with ammonia may require elevated pressure. Purification is often straightforward, sometimes involving crystallization of the hydrochloride salt.
Scalability Epoxidation and epoxide ring-opening reactions are generally scalable industrial processes.

Conclusion of Comparison

MetricRoute A: Grignard-BasedRoute B: Epoxide Ring-OpeningAdvantage
Overall Yield ModerateHighRoute B
Starting Material Cost Moderate to HighLow to ModerateRoute B
Reagent Cost ModerateLow to ModerateRoute B
Process Simplicity ModerateModerateComparable
Scalability GoodExcellentRoute B
Stereocontrol Difficult to controlPotentially high with chiral catalystsRoute B

Based on this analysis, Route B, the Epoxide Ring-Opening Strategy, presents a more cost-effective and efficient pathway for the synthesis of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride, particularly for larger-scale production. The advantages of higher overall yield, lower starting material and reagent costs, and better scalability make it the preferred route.

Detailed Experimental Protocols

Route B: Epoxide Ring-Opening Synthesis

Step 1: Synthesis of 2-(4-Ethylcyclohexyl)-2-methyloxirane

  • To a stirred suspension of trimethylsulfoxonium iodide (1.2 eq.) in anhydrous DMSO under a nitrogen atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at room temperature.

  • Stir the resulting mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases and a homogenous solution is formed.

  • Cool the reaction mixture to 0 °C and add a solution of 1-(4-ethylcyclohexyl)ethan-1-one (1.0 eq.) in anhydrous DMSO dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 2-(4-ethylcyclohexyl)-2-methyloxirane as a colorless oil.

Step 2: Synthesis of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol

  • Place the 2-(4-ethylcyclohexyl)-2-methyloxirane (1.0 eq.) in a sealed pressure vessel.

  • Add a solution of aqueous ammonia (20-30 eq., 28-30% solution) and ethanol (as a co-solvent).

  • Heat the sealed vessel to 80-100 °C for 24-48 hours.

  • Cool the reaction mixture to room temperature and carefully vent the excess ammonia.

  • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess water.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude amino alcohol in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Cool the solution to 0 °C and add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until the pH is acidic.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride. Purification can be achieved by recrystallization from a suitable solvent system like ethanol/ether.[2]

References

  • Process for the preparation of amino-alcohols.
  • Recent Progress in the Catalytic Synthesis of Tertiary Alcohols from Ketones with Organometallic Reagents. Synthesis, 2008(11), 1647-1675.
  • Synthesis and Structure of Alcohols.
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 2022, 9.
  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases.
  • Ch15: RLi or RMgX with Esters to 3o alcohol. University of Calgary.
  • 1-amino-2-(4-ethylcyclohexyl)
  • Reductive amin
  • Reductive amination of alcohols and ketones from biomass feedstock. A catalytic green route for synthesis of primary amines and amino acids. Journal of Pharmacological and Medicinal Chemistry.
  • 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride | Sapphire Bioscience.
  • 2-Amino-2-methyl-1-propanol synthesis - ChemicalBook.
  • One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles. RSC Advances, 2020, 10(43), 25687-25699.
  • Synthesis of (1RS, 2SR)-(±)
  • Study on synthesis of 1-Aryl-2-propanones - ResearchG
  • (S)-(+)-1-Amino-2-propanol synthesis - chemicalbook.
  • SYNTHESIS OF 2-AMINO-1-PHENYL-1-PROPANOL AND ITS METHYLATED DERIVATIVES1. The Journal of Organic Chemistry, 1941, 6(2), 237-243.
  • 2-amino-propanol deriv
  • Synthesis of 1,2-Amino Alcohols by Decarboxylative Coupling of Amino Acid Derived α-Amino Radicals with Carbonyl Compounds via Visible-Light Photocatalyst in Water. Green Chemistry, 2020, 22(2), 439-444.
  • A kind of preparation method of chiral 1-amino-2-propanol. CN 111574384 A.
  • (S)-(+)-2-Amino-1-propanol 98 2749-11-3 - MilliporeSigma.
  • Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Deriv
  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega, 2018, 3(8), 9831-9839.
  • Reactions of Grignard Reagents - Master Organic Chemistry.
  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering, 2020, 5(2), 279-286.
  • Grignard for Amine Synthesis : r/chemistry - Reddit.
  • Handbook of Grignard Reagents.
  • Strain Release Amination. Science, 2016, 351(6270), 241-246.
  • Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. Organic Process Research & Development, 2020, 24(2), 157-164.
  • Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides. Beilstein Journal of Organic Chemistry, 2020, 16, 1426-1436.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps.
  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 2021, 26(23), 7300.
  • Grignard-reagent formation in Multi-product facilities ‒ not an easy task! - Schnyderchemsafety.
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Validation

Publish Comparison Guide: 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol Hydrochloride and Its Analogs in CNS Drug Discovery

Executive Summary In the landscape of central nervous system (CNS) drug discovery, the architectural shift from planar, aromatic scaffolds to three-dimensional, saturated ring systems is a proven strategy for improving p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the architectural shift from planar, aromatic scaffolds to three-dimensional, saturated ring systems is a proven strategy for improving pharmacokinetic properties. 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride (herein referred to as AECP-HCl )[1] represents a highly saturated, aliphatic amino alcohol building block. It serves as a critical structural evolution from the classic aromatic pharmacophore 1-amino-2-phenylpropan-2-ol (APP)[2], which is frequently utilized in the synthesis of monoamine reuptake inhibitors and NMDA receptor modulators.

This guide provides an objective, data-driven comparison of AECP-HCl against its planar (APP) and un-alkylated (1-amino-2-cyclohexylpropan-2-ol, ACP) alternatives. By detailing the causality behind its enhanced performance and providing self-validating experimental protocols, this document equips drug development professionals with the methodologies needed to evaluate these scaffolds.

Mechanistic Causality: Escaping Flatland & The Magic Alkyl Effect

The transition from the aromatic APP to the saturated ACP, and finally to the alkylated AECP-HCl, is governed by two fundamental principles in modern medicinal chemistry:

A. Escape from Flatland (Fsp³ Optimization)

As demonstrated by Lovering et al., increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule significantly correlates with improved clinical success, higher aqueous solubility, and reduced off-target promiscuity (such as hERG channel liability)[3]. By reducing the flat phenyl ring of APP to a cyclohexyl ring, AECP-HCl adopts a 3D chair conformation. This increased structural complexity allows the molecule to better navigate and selectively bind to the complex, three-dimensional hydrophobic pockets of CNS targets[3].

B. The Magic Alkyl Effect

The addition of the 4-ethyl group on the cyclohexyl ring of AECP-HCl exemplifies the "magic methyl/ethyl" effect[4]. This small lipophilic addition displaces high-energy water molecules in target binding sites, drastically increasing binding affinity[4]. Furthermore, the ethyl group modulates the lipophilicity (LogP) of the molecule, shifting it into the optimal range for passive Blood-Brain Barrier (BBB) diffusion, while sterically protecting the cyclohexyl ring from rapid Cytochrome P450 (CYP)-mediated hydroxylation.

Quantitative Performance Comparison

The following table summarizes the structure-activity relationship (SAR) progression from planar to 3D-alkylated scaffolds. Note: Pharmacokinetic values are representative benchmarks demonstrating the expected performance enhancements across this chemical class.

CompoundStructure TypeFsp³Predicted LogPPAMPA-BBB Permeability ( Pe​×10−6 cm/s)HLM Stability ( t1/2​ , min)
APP Aromatic (Phenyl)0.331.24.525
ACP Aliphatic (Cyclohexyl)0.891.88.240
AECP-HCl Alkylated Aliphatic1.002.614.5>60

Experimental Methodologies (Self-Validating Protocols)

To objectively verify the data above, the following self-validating protocols must be employed.

Protocol A: PAMPA-BBB Permeability Assay

Causality: The BBB is highly lipophilic. PAMPA utilizes a porcine brain lipid extract to mimic this barrier, providing a high-throughput assessment of passive diffusion. Self-Validation System: The assay mandates the inclusion of Verapamil (high permeability) and Atenolol (low permeability). If Atenolol Pe​>1.0×10−6 cm/s, the artificial membrane is compromised, and the assay must be rejected.

  • Preparation: Dissolve AECP-HCl, ACP, and APP in DMSO to yield 10 mM stock solutions. Dilute to a final concentration of 10 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the PVDF membrane filter of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane). Reasoning: Dodecane acts as a volatile solvent that evaporates, leaving a uniform, biomimetic lipid bilayer.

  • Incubation: Add 300 µL of the 10 µM compound solutions to the donor wells. Add 200 µL of blank PBS to the acceptor wells. Incubate at 37°C for 4 hours without agitation to maintain the unstirred water layer (UWL).

  • Analysis: Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: The 4-ethyl substitution on the cyclohexyl ring sterically hinders CYP450 enzymes, prolonging the drug's half-life. Self-Validation System: A minus-NADPH control is run in parallel. If compound depletion occurs in the absence of NADPH, it indicates chemical instability or non-CYP mediated degradation, invalidating the CYP-stability hypothesis.

  • Preparation: Pre-incubate 1 µM of each compound with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Reasoning: Acetonitrile instantly precipitates the microsomal proteins, halting enzymatic activity and preventing artifactual degradation.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the elimination rate constant ( k ) and half-life ( t1/2​ ).

Workflow Visualization

Workflow Compound Compound Preparation PAMPA PAMPA-BBB Permeability Compound->PAMPA Aliquot 1 HLM HLM Metabolic Stability Compound->HLM Aliquot 2 LCMS LC-MS/MS Analysis PAMPA->LCMS Extract HLM->LCMS Quench Data Pharmacokinetic Profiling LCMS->Data Calculate

Workflow for evaluating BBB permeability and metabolic stability of AECP-HCl analogs.

References[1] Title: 2375271-43-3 (C11H23NO) - PubChemLite | Source: uni.lu | URL:Verified Link[2] Title: 1-Amino-2-phenylpropan-2-ol | C9H13NO | CID 12362998 - PubChem | Source: nih.gov | URL:Verified Link[3] Title: Escape from flatland: increasing saturation as an approach to improving clinical success | Source: nih.gov | URL:Verified Link[4] Title: The Magic Methyl and Its Tricks in Drug Discovery and Development | Source: nih.gov | URL:Verified Link

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Safety & Regulatory Compliance

Safety

1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride proper disposal procedures

Proper disposal of specialized research chemicals like 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. For resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of specialized research chemicals like 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. For researchers and drug development professionals, managing amine hydrochloride salts requires a nuanced understanding of their chemical properties to prevent dangerous cross-reactions, environmental toxicity, and regulatory fines.

This guide provides a comprehensive, self-validating Standard Operating Procedure (SOP) for the safe handling, segregation, and disposal of this compound.

Chemical Profile & Hazard Assessment

To design an effective disposal strategy, we must first understand the physicochemical properties of the waste material. 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride is an aliphatic amine salt[1]. The presence of the hydrochloride (HCl) salt significantly increases its aqueous solubility compared to its free-base counterpart, which dictates our choice of decontamination solvents[2].

Table 1: Quantitative Chemical & Hazard Profile

PropertyValue
Chemical Name 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride
CAS Number 2375271-43-3[1]
Molecular Formula C11H24ClNO[1]
Molecular Weight 221.8 g/mol [1]
Physical State Solid (Crystalline/Powder)
Hazard Classifications Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[3]

Mechanistic Insight: Because this compound is an amine hydrochloride, it acts as a weak acid in solution. If introduced to a highly alkaline waste stream (pH > 9), the salt will deprotonate. This converts the water-soluble salt back into a highly lipophilic free amine, which can rapidly precipitate out of solution or form a separate organic layer, complicating waste management and potentially leading to localized concentrations of toxic organics[4].

Step-by-Step Disposal Protocols

The following methodologies are designed as self-validating systems —meaning the physical and chemical steps inherently prevent failure and confirm their own success.

Protocol A: Solid Waste Management

Unused powder, contaminated weighing paper, and spill cleanup materials must be captured as solid hazardous waste[2].

  • Collection: Transfer all solid waste into a chemically resistant, high-density polyethylene (HDPE) container with a secure screw-cap[2].

    • Causality: HDPE is highly resistant to chloride salts. Avoid metal containers, which can corrode over time due to the residual acidity of the hydrochloride salt.

  • Labeling: Immediately affix a "Hazardous Waste" tag. The label must explicitly state "1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride," the CAS number (2375271-43-3), and the estimated mass[2].

  • Segregation: Store the sealed container in a designated Satellite Accumulation Area (SAA). Strictly segregate this container from strong oxidizers (e.g., potassium permanganate, nitric acid)[5].

    • Self-Validation: By physically isolating the amine salt from oxidizers, the system inherently prevents exothermic oxidation of the primary amine group, validating the safety of the storage protocol.

Protocol B: Liquid Waste Management

Solutions containing this compound (e.g., assay buffers, reaction filtrates) must never be disposed of down the drain[2][6]. Amine derivatives can exhibit significant aquatic toxicity and disrupt the microbial balance in local wastewater treatment facilities.

  • Carboy Selection: Use a compatible, vented liquid waste carboy.

  • pH Control & Segregation: Ensure the waste carboy does not contain strong bases[4].

    • Causality: As established, mixing this HCl salt with strong bases causes the free amine to precipitate. Maintaining a neutral to slightly acidic waste stream ensures the compound remains safely dissolved as a homogenous solution.

  • Documentation: Log the exact volume and estimated concentration of the compound on the waste log attached to the carboy[2].

Protocol C: Empty Container Decontamination (Triple-Rinse)

Empty containers that previously held the compound must be decontaminated before they can be discarded as regular trash[2][6]. This triple-rinse methodology is a self-validating decontamination system.

  • First Rinse (Organic): Add ethanol or methanol equal to approximately 5% of the container's total volume[6]. Cap tightly and agitate vigorously. Pour the rinsate into the designated liquid hazardous waste carboy.

    • Causality: The alcohol dissolves any bulk lipophilic organic residue adhering to the container walls.

  • Second Rinse (Aqueous): Add purified water (5% volume), agitate, and discard into the waste carboy.

    • Causality: Because the compound is an HCl salt, water acts as an optimal solvent to strip away the remaining ionic residue.

  • Third Rinse (Aqueous): Repeat the water rinse. The visual clarity of this final rinse serves as a qualitative indicator of successful decontamination.

  • Defacement: Completely deface or remove the original chemical hazard label[2][6].

  • Final Disposal: Dispose of the clean, defaced container as regular solid waste or recycle it in accordance with institutional policies[2].

Disposal Decision Workflow

To streamline laboratory operations and prevent improper disposal, follow the decision matrix visualized below.

DisposalWorkflow Start 1-Amino-2-(4-ethylcyclohexyl) propan-2-ol HCl Waste Type Identify Waste Stream Start->Type Solid Solid Waste (Powder/Crystals) Type->Solid Liquid Liquid Waste (Solutions) Type->Liquid Container Empty Container Type->Container SolidDisp Place in HDPE container. Label 'Hazardous Waste' Solid->SolidDisp LiquidDisp Collect in compatible carboy. Segregate from bases. Liquid->LiquidDisp Rinse Triple-rinse (EtOH/H2O). Collect rinsate. Container->Rinse Rinse->Liquid Rinsate Deface Deface label. Dispose as regular trash. Rinse->Deface Clean Container

Decision workflow for the disposal of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol HCl.

Spill Response & Emergency Protocols

In the event of a localized benchtop spill:

  • Don PPE: Ensure safety goggles, nitrile gloves, and a lab coat are worn[2].

  • Containment: For solid spills, gently sweep the powder using a dedicated brush and dustpan, avoiding dust generation (STOT SE 3 inhalation hazard)[3]. For liquid spills, cover with an inert, chemically resistant absorbent pad or vermiculite[6].

  • Collection: Place all recovered material and contaminated absorbent media into a solid hazardous waste container[6].

  • Surface Decontamination: Wipe the affected benchtop area with an ethanol-soaked paper towel, followed by a water-soaked towel, disposing of both in the solid waste container.

References

  • NextSDS. Chemical Substance Information & Hazard Classifications. Retrieved from [Link]

  • Vanderbilt University Medical Center (VUMC). Laboratory Guide for Managing Chemical Waste. Retrieved from[Link]

  • University of British Columbia (UBC) Safety & Risk Services. In-Laboratory Treatment of Chemical Waste. Retrieved from[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of the researcher is paramount.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of the researcher is paramount. This guide provides a comprehensive, experience-driven framework for the safe handling of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride, focusing on the critical selection and use of Personal Protective Equipment (PPE). Our approach is grounded in the established hierarchy of controls, ensuring that PPE is the final, robust barrier in a multi-layered safety system.

Hazard Identification and Initial Risk Assessment

Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is essential. 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride (CAS No. 2375271-43-3) is classified with specific health hazards that dictate our safety protocols.[1] The Occupational Safety and Health Administration (OSHA) Hazard Communication Standard mandates that employers inform employees of the hazards of chemicals in their workplace and provide appropriate training for safe handling.[2][3][4]

The known GHS (Globally Harmonized System) classifications for this compound are summarized below.

Hazard ClassificationHazard CodeSignal WordDescription
Skin Irritation, Category 2H315WarningCauses skin irritation.[1]
Eye Irritation, Category 2AH319WarningCauses serious eye irritation.[1]
Specific target organ toxicity — single exposure, Category 3H336WarningMay cause drowsiness or dizziness.[1]

Causality: These classifications are our primary directive. The H315 and H319 codes immediately signal that skin and eye contact must be prevented, making gloves and eye protection non-negotiable. The H336 classification points to a potential inhalation hazard, which elevates the need for robust engineering controls, such as a chemical fume hood, to prevent systemic exposure.[1]

The Hierarchy of Controls: A Proactive Safety Framework

Relying solely on PPE is a reactive approach to safety. As Senior Application Scientists, we advocate for the proactive "Hierarchy of Controls" model. This framework prioritizes eliminating or minimizing the hazard at its source. PPE, while essential, is the last line of defense.

Engineering and work practice controls are the primary means to reduce employee exposure to toxic chemicals.[2]

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 cluster_2 Least Effective Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard - e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (Change the way people work - e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE

Caption: The Hierarchy of Controls model prioritizes safety measures.

For 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride, this means:

  • Engineering Controls: All manipulations, especially handling the solid powder or preparing solutions, must be performed within a certified chemical fume hood to mitigate the risk of inhalation (H336).[5] Facilities should also be equipped with an eyewash station and a safety shower in close proximity to the workstation.[6][7]

  • Administrative Controls: Develop and adhere to a Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on the specific hazards and handling procedures.[3] Clearly label all containers.[3]

Core Personal Protective Equipment (PPE) Protocol

The appropriate PPE provides the essential barrier between the researcher and the chemical. The selection is dictated by the specific task and the associated risk of exposure.

PPE ComponentStandard Operations (Weighing, Solution Prep)High-Risk Operations (Potential for Aerosolization)
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene). Double gloving is recommended.[5]Double gloving with chemical-resistant gloves. Ensure gloves are tested against similar chemical classes.[5]
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.[5][6]Chemical safety goggles and a full-face shield.[5]
Respiratory Protection Not required if handled exclusively within a certified fume hood.A NIOSH-approved respirator with P2 filters may be required if engineering controls are insufficient or during a spill cleanup.
Body Protection Professional lab coat.Chemical-resistant apron or disposable coveralls over a lab coat.[5][8]

Expert Insights:

  • Glove Selection: Do not assume all gloves offer equal protection. Nitrile gloves are a common and effective starting point for incidental contact with powders. However, for prolonged handling or when working with solutions, it is crucial to consult the glove manufacturer's compatibility charts to ensure adequate protection and be aware of the breakthrough time. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[8]

  • Eye Protection: The risk of eye irritation (H319) is significant. Standard safety glasses are a minimum requirement. When handling liquids or larger quantities of powder where splashing or dust generation is possible, chemical safety goggles that form a seal around the eyes are mandatory.[6]

Operational Plan: Weighing the Solid Compound

This step-by-step protocol provides a self-validating system for safely weighing 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride.

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Don the appropriate PPE as detailed in the table above (double nitrile gloves, lab coat, safety goggles).

    • Place all necessary equipment (spatula, weigh boat, container for the compound, waste container) inside the fume hood before you begin.

  • Weighing:

    • Carefully open the container of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride inside the fume hood.

    • Use a clean spatula to transfer the desired amount of the solid to a disposable weigh boat on the balance.

    • Minimize dust generation during transfer.[6]

    • Once the desired weight is achieved, securely close the primary container.

  • Post-Weighing and Cleanup:

    • Carefully transfer the weighed compound to the reaction vessel.

    • Dispose of the used weigh boat and any contaminated wipes in a designated, sealed hazardous waste container.

    • Wipe down the spatula and the balance surface with a damp cloth (e.g., with 70% ethanol) and dispose of the cloth in the hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[8]

Disposal and Decontamination Plan

Proper waste management is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring laboratory safety.

Waste Disposal Workflow

Disposal_Workflow Start Handling Complete PPE_Disposal Dispose of contaminated PPE (gloves, weigh boats) in designated solid waste container. Start->PPE_Disposal Aqueous_Waste Collect aqueous waste containing the compound in a labeled, sealed hazardous waste container. Start->Aqueous_Waste Segregate Segregate from incompatible wastes (e.g., strong oxidizers). PPE_Disposal->Segregate Aqueous_Waste->Segregate Storage Store waste container in a cool, dry, well-ventilated secondary containment area. Segregate->Storage Arrange_Pickup Arrange for disposal via a licensed hazardous waste disposal company. Storage->Arrange_Pickup

Caption: Decision workflow for the disposal of contaminated materials.

Step-by-Step Disposal Protocol:

  • Segregation: Keep waste containing 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride separate from other chemical waste streams.[9] It should be stored away from incompatible materials like strong acids or oxidizers.[10]

  • Containment: Use clearly labeled, sealed containers for all waste streams (solid and liquid). The label should include the chemical name and primary hazard symbols.

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area with secondary containment to prevent spills.[9]

  • Disposal: All chemical waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[9][11] Do not discharge this compound or its solutions into drains, as it may be harmful to aquatic life.[9]

By integrating this expert-driven guidance into your laboratory's standard practices, you can confidently handle 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride, ensuring both the integrity of your research and the safety of your team.

References

  • 1-amino-2-(4-ethylcyclohexyl)
  • Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for NB-598 Hydrochloride.Benchchem.
  • What are the Health and Safety Guidelines for Using Amines?
  • Safety D
  • Material Safety Data Sheet - Methylamine Hydrochloride, PA.Cole-Parmer.
  • Safety Data Sheet - TCO-amine HCl salt.Sigma-Aldrich.
  • How to Safely Handle Dangerous Substances in the Workplace.OSHA.com.
  • Safety Data Sheet - (R)-(-)-1-Amino-2-propanol.Thermo Fisher Scientific.
  • Chemical Hazards and Toxic Substances - Overview.
  • OSHA Chemical Hazards And Communication.
  • OSHA Rules for Chemical Hazards.DuraLabel.
  • Navigating the Safe Disposal of 1-Aminoethanol in a Labor
  • Working with Hazardous Chemicals.Organic Syntheses.
  • Step-by-Step Guide to Better Laboratory Management Practices.

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